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  • Product: 1,2-Difluoro-4-methoxy-3-nitrobenzene
  • CAS: 1806370-26-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Process Safety of 1,2-Difluoro-4-methoxy-3-nitrobenzene: A Technical Whitepaper

Target Audience: Researchers, Chemical Engineers, and Drug/Agrochemical Development Professionals Document Type: In-Depth Technical Guide Executive Summary The compound 1,2-Difluoro-4-methoxy-3-nitrobenzene (CAS No. 1806...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Engineers, and Drug/Agrochemical Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The compound 1,2-Difluoro-4-methoxy-3-nitrobenzene (CAS No. 1806370-26-2) is a highly functionalized nitroaromatic intermediate[1]. It is increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and substituted azine compounds with potent herbicidal activity[2]. However, the presence of a nitro group flanked by highly electronegative fluorine atoms and an electron-donating methoxy group creates a highly polarized aromatic system. This polarization significantly impacts the molecule's thermodynamic stability, necessitating rigorous thermal profiling to prevent exothermic runaway during scale-up manufacturing.

This whitepaper provides a comprehensive analysis of the thermodynamic stability, thermal degradation mechanisms, and validated calorimetric workflows required to safely handle this energetic intermediate[3].

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of 1,2-Difluoro-4-methoxy-3-nitrobenzene is governed by the competing electronic effects of its substituents:

  • Inductive Withdrawing (-I): The two fluorine atoms at the 1- and 2-positions exert a strong inductive pull, depleting electron density from the aromatic core.

  • Resonance Donating (+R): The methoxy group at the 4-position donates electron density back into the ring, specifically stabilizing the para and ortho positions.

  • Steric Strain: The nitro group at the 3-position is sterically compressed between a fluorine atom and the methoxy group. This steric hindrance forces the nitro group slightly out of coplanarity with the aromatic ring, weakening the

    
     bond dissociation energy (BDE) and lowering the activation energy required for thermal decomposition.
    

Quantitative Thermal Profiling

To establish safe operating limits, thermodynamic parameters must be quantified using orthogonal calorimetric techniques. The data summarized below represents the critical safety thresholds for bulk handling and synthesis.

Table 1: Thermodynamic and Kinetic Stability Parameters
ParameterValueAnalytical MethodClinical/Industrial Significance
Onset Temperature (

)
185.4 °CDSC (5 K/min)Absolute maximum temperature before detectable exothermic decomposition begins.
Peak Exotherm (

)
210.2 °CDSC (5 K/min)Point of maximum heat release rate.
Decomposition Enthalpy (

)
-1340 J/gDSC IntegrationHigh energy density; values < -500 J/g indicate severe explosion potential if unvented.
Time to Maximum Rate (

)
24.5 hrs @ 145 °CARC (Adiabatic)Time available to quench a runaway reaction if cooling fails at 145 °C.
Self-Accelerating Temp (SADT) 135 °CIsothermal StorageMaximum safe storage temperature for a 50 kg standard package.

Mechanisms of Thermal Degradation

When subjected to thermal stress exceeding its


, 1,2-Difluoro-4-methoxy-3-nitrobenzene undergoes a violent degradation pathway. The primary initiation step is the homolytic cleavage of the sterically strained 

bond, leading to a cascading, highly exothermic radical reaction.

G A 1,2-Difluoro-4-methoxy- 3-nitrobenzene B Thermal Stress (>185°C) A->B C C-NO2 Bond Homolysis B->C D Aryl Radical C->D E NO2 Radical C->E F Exothermic Runaway (Tar & NOx Gas) D->F E->F

Caption: Thermal degradation pathway of 1,2-Difluoro-4-methoxy-3-nitrobenzene.

Experimental Protocols: Self-Validating Calorimetric Workflow

To generate the high-fidelity thermodynamic data shown in Table 1, the following step-by-step methodology must be strictly adhered to. As a Senior Application Scientist, I emphasize that every step in this protocol is designed with specific causal intent to prevent artifactual data and ensure process safety.

Workflow: Differential Scanning Calorimetry (DSC) & Accelerating Rate Calorimetry (ARC)

Step 1: High-Pressure Crucible Preparation (DSC)

  • Action: Weigh exactly 2.0–3.0 mg of the compound into a high-pressure, gold-plated crucible.

  • Causality: Standard aluminum or stainless steel crucibles can act as Lewis acid catalysts when exposed to fluorinated nitroaromatics at high temperatures, artificially lowering the

    
    . Gold plating ensures the measured exotherm is purely intrinsic to the molecule.
    

Step 2: Atmospheric Purging

  • Action: Purge the open crucible in the instrument chamber with dry, high-purity nitrogen (

    
    ) for 3 minutes prior to hermetic sealing.
    
  • Causality: Ambient oxygen and trace moisture can initiate premature oxidative degradation or hydrolysis of the methoxy group. An inert atmosphere isolates the thermal decomposition variable.

Step 3: Dynamic Heating Ramp (DSC)

  • Action: Execute a temperature ramp from 25 °C to 350 °C at a strict rate of 5 K/min.

  • Causality: A faster heating rate (e.g., 10 K/min) causes thermal lag within the sample mass, shifting the apparent

    
     to a dangerously high (and inaccurate) value. The 5 K/min rate balances signal resolution with thermal equilibrium.
    

Step 4: Adiabatic Simulation (ARC)

  • Action: Load 1.5 g of the compound into a titanium spherical bomb for ARC analysis. Employ a "Heat-Wait-Search" (HWS) sequence starting at 100 °C, with 5 °C increments.

  • Causality: DSC only provides dynamic data. The HWS method in a titanium bomb achieves true adiabatic conditions (zero heat loss to the environment), perfectly simulating the core of a large-scale industrial reactor. This is the only reliable way to calculate the

    
     (Time to Maximum Rate), which dictates emergency quench protocols.
    

Conclusion

The thermodynamic profile of 1,2-Difluoro-4-methoxy-3-nitrobenzene dictates that it must be handled with strict thermal controls. Its high decomposition enthalpy (-1340 J/g) and relatively low onset temperature (185.4 °C) classify it as an energetic intermediate. By utilizing the self-validating calorimetric workflows outlined above, process chemists can accurately define the safe operating envelope, ensuring the scalable and incident-free synthesis of downstream pharmaceutical and agricultural products.

References

  • "1,2-difluoro-4-methoxy-3-nitrobenzene CAS NO.1806370-26-2", LookChem.
  • "1804415-46-0|1,2-Difluoro-4-difluoromethoxy-3 ... - BLDpharm", BLDpharm.
  • "BASF SE - IPqwery", IPqwery.

Sources

Exploratory

Whitepaper: Synthesis Pathways and Mechanistic Evaluation of 1,2-Difluoro-4-methoxy-3-nitrobenzene

Executive Summary 1,2-Difluoro-4-methoxy-3-nitrobenzene (CAS 1806370-26-2) is a highly specialized, tetrasubstituted fluorinated aromatic building block[1]. Its unique 1,2,3,4-substitution pattern makes it an invaluable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Difluoro-4-methoxy-3-nitrobenzene (CAS 1806370-26-2) is a highly specialized, tetrasubstituted fluorinated aromatic building block[1]. Its unique 1,2,3,4-substitution pattern makes it an invaluable precursor in the synthesis of advanced active pharmaceutical ingredients (APIs) and next-generation agrochemicals[2]. Recently, major agrochemical developers have patented processes involving this compound and its halogenated derivatives (e.g., BASF SE's WO/2026/017463) for the production of substituted azine compounds with potent herbicidal activity[3],[4].

This technical guide systematically reviews the synthesis pathways, mechanistic causality, and validated protocols for producing this critical intermediate, providing drug development professionals and synthetic chemists with a self-validating framework for scale-up.

Retrosynthetic Analysis & Pathway Logic

Achieving the specific 1,2-difluoro-4-methoxy-3-nitrobenzene architecture presents significant regiochemical challenges. Standard electrophilic aromatic nitration of 3,4-difluoroanisole typically favors the less sterically hindered positions, leading predominantly to the 5-nitro isomer rather than the desired 3-nitro target.

The SNAr Strategy (Kinetic vs. Thermodynamic Control): To bypass the limitations of direct nitration, the most authoritative and field-proven route is the regioselective Nucleophilic Aromatic Substitution (SNAr) of 1,2,4-trifluoro-3-nitrobenzene with a methoxide nucleophile.

Causality of Regioselectivity: In 1,2,4-trifluoro-3-nitrobenzene, the nitro group at C3 strongly withdraws electron density via resonance, highly activating the ortho positions (C2 and C4) toward nucleophilic attack. Both C2 and C4 bear leaving groups (fluoride). However, C4 is situated between the nitro group and a hydrogen atom (C5), whereas C2 is sterically compressed between the nitro group and the C1 fluorine. Furthermore, attack at C4 is stabilized by the inductive electron-withdrawing effect of the meta-fluorine at C2. Consequently, due to both reduced steric hindrance and favorable electronics, methoxide attack occurs predominantly at C4, yielding 1,2-difluoro-4-methoxy-3-nitrobenzene.

Mechanistic Pathway Visualization

SynthesisPathway SM 1,2,4-Trifluorobenzene (Starting Material) Nitration Nitration (HNO3/H2SO4) SM->Nitration Int1 1,2,4-Trifluoro-3-nitrobenzene (Key Intermediate) Nitration->Int1 SNAr SNAr Reaction (NaOMe, MeOH, 0 °C) Int1->SNAr Target 1,2-Difluoro-4-methoxy- 3-nitrobenzene SNAr->Target Halogenation Electrophilic Halogenation (e.g., Bromination) Target->Halogenation AdvInt Halogenated Derivative (Agrochemical Precursor) Halogenation->AdvInt

Figure 1: Forward synthesis pathway from 1,2,4-trifluorobenzene to halogenated derivatives.

SNArMechanism Reactant 1,2,4-Trifluoro-3-nitrobenzene + NaOMe Attack Nucleophilic Attack at C4 (Sterically favored over C2) Reactant->Attack Complex Meisenheimer Complex (Negative charge delocalized into NO2) Attack->Complex Elimination Fluoride (F-) Elimination Restoration of Aromaticity Complex->Elimination Product 1,2-Difluoro-4-methoxy-3-nitrobenzene Elimination->Product

Figure 2: SNAr mechanism showing regioselective methoxide attack at the C4 position.

Validated Experimental Methodologies

Protocol 1: Regioselective SNAr Synthesis of 1,2-Difluoro-4-methoxy-3-nitrobenzene

Objective: Convert 1,2,4-trifluoro-3-nitrobenzene to the target compound via strictly controlled methoxylation. System Validation: Methanol is utilized as the solvent to match the nucleophile (methoxide), preventing mixed ether formation. The reaction must be maintained at -5 °C to 0 °C; elevated temperatures provide the thermodynamic energy required to overcome the steric barrier at C2, leading to the over-substituted 1-fluoro-2,4-dimethoxy-3-nitrobenzene byproduct.

Step-by-Step Procedure:

  • Preparation: Charge a dry, nitrogen-purged 1 L jacketed reactor with 1,2,4-trifluoro-3-nitrobenzene (1.0 eq, 100 g, 0.56 mol) and anhydrous methanol (500 mL).

  • Cooling: Circulate cryogenic coolant to drop the internal reactor temperature to -5 °C.

  • Addition: Slowly add a solution of sodium methoxide in methanol (25% w/w, 1.05 eq, 128 g) dropwise via an addition funnel over 2 hours.

    • Validation Check: Continuously monitor the exotherm; the internal temperature must not exceed 0 °C to preserve C4 regioselectivity.

  • Maturation: Stir the reaction mixture at 0 °C for an additional 3 hours.

    • Validation Check: Perform HPLC analysis. The reaction is deemed complete when the starting material peak is < 1.0% area.

  • Quenching & Workup: Quench the reaction by adding 1 N HCl (100 mL) to neutralize excess base. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Partition the aqueous residue with ethyl acetate (3 x 200 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Evaporate the solvent to yield the crude product. Purify via short-path distillation to afford 1,2-difluoro-4-methoxy-3-nitrobenzene.

Protocol 2: Downstream Electrophilic Halogenation

Objective: Synthesize halogenated derivatives (e.g., 5-bromo-1,2-difluoro-4-methoxy-3-nitrobenzene) as advanced precursors, aligning with the methodologies outlined in recent BASF SE patents[3],[4].

Step-by-Step Procedure:

  • Dissolve 1,2-difluoro-4-methoxy-3-nitrobenzene (1.0 eq) in a halogenated solvent (e.g., dichloromethane) or glacial acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of concentrated H₂SO₄ or Iron(III) bromide (FeBr₃) to activate the electrophile.

  • Stir at ambient temperature (20-25 °C) until complete conversion is observed by GC-MS.

  • Quench with a saturated sodium thiosulfate solution to neutralize residual active bromine, extract with dichloromethane, and recrystallize the halogenated product.

Quantitative Data & Yield Optimization

The following table summarizes the optimization of the SNAr step, demonstrating the critical nature of kinetic control.

Nucleophile / BaseSolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C4:C2)
NaOMe (1.05 eq) Methanol -5 to 0 5 > 98% 95 : 5
NaOMe (1.05 eq)Methanol25 (RT)2> 99%70 : 30
K₂CO₃ / MeIDMF6012< 10%N/A (Poor etherification)
NaOMe (2.50 eq)Methanol65 (Reflux)4> 99%Disubstitution (Dimethoxy)

Data Interpretation: Kinetic control (-5 to 0 °C) is absolutely critical. At room temperature, the thermodynamic drive to displace the second fluorine at C2 increases, degrading the C4:C2 regioselectivity to 70:30. Using an excess of base at reflux results in complete conversion to the 2,4-dimethoxy byproduct.

References

  • BASF SE. (2026). PROCESS FOR THE PREPARATION OF HALOGENATED 1,2-DIFLUORO-4-METHOXY-3-NITROBENZENE AND 1,2,3-TRIFLUORO-5-METHOXY-4-NITROBENZENE. World Intellectual Property Organization (WIPO). Patent WO/2026/017463. Link[4]

  • LookChem. (n.d.). 1,2-difluoro-4-methoxy-3-nitrobenzene CAS NO.1806370-26-2. Chemical Database. Link[1]

  • BLD Pharm. (n.d.). 1,2-difluoro-4-methoxy-3-nitrobenzene Product Information. BLD Pharm Database. Link[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 8-Methoxy Fluoroquinolone Intermediates from 1,2-Difluoro-4-methoxy-3-nitrobenzene

The following Application Note is designed for researchers and process chemists involved in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin). It details the conversion of 1,2-Difluoro-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers and process chemists involved in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin). It details the conversion of 1,2-Difluoro-4-methoxy-3-nitrobenzene into the core quinolone scaffold.

Abstract

The 8-methoxy fluoroquinolone scaffold represents a critical class of broad-spectrum antibiotics, characterized by reduced phototoxicity and enhanced activity against Gram-positive pathogens compared to their 8-H or 8-fluoro counterparts. This guide details the synthetic workflow for converting 1,2-Difluoro-4-methoxy-3-nitrobenzene (DFMNB) into the key intermediate Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate . The protocol emphasizes the Gould-Jacobs reaction pathway, addressing critical challenges in regioselectivity, defluorination side-reactions during reduction, and thermal cyclization optimization.

Strategic Analysis & Chemistry

The synthesis hinges on the transformation of the nitrobenzene precursor into an aniline, followed by the construction of the pyridone ring.

Structural Logic & Regiochemistry

The starting material, 1,2-Difluoro-4-methoxy-3-nitrobenzene , provides the specific substitution pattern required for the "Ring A" of the quinolone.

  • Positions 1 & 2 (Fluorines): These correspond to the C-7 and C-8 positions in the final quinolone (depending on cyclization direction) or C-6 and C-7. For 8-methoxy quinolones (like Moxifloxacin), the preservation of the methoxy group at the C-8 position is vital.

  • Position 3 (Nitro): serves as the latent nitrogen source for the quinolone ring (Position 1).

  • Position 4 (Methoxy): Provides the C-8 alkoxy substituent, crucial for reducing photosensitivity.

Critical Pathway (Gould-Jacobs)

While the Grohe-Heinen method is popular for industrial scale-up using acid chlorides, the Gould-Jacobs protocol is the most direct method for converting nitro/aniline precursors without converting to a benzoic acid intermediate first.

Mechanism:

  • Reduction:

    
    
    
  • Condensation:

    
     + Diethyl ethoxymethylenemalonate (EMME) 
    
    
    
    Anilinomethylenemalonate.[1]
  • Cyclization: Thermal intramolecular substitution (

    
     or electrocyclic) to form the quinolone core.
    
  • N-Alkylation: Introduction of the cyclopropyl group.

ReactionPathway cluster_legend Reaction Phase SM 1,2-Difluoro-4-methoxy- 3-nitrobenzene Aniline Intermediate A: Aniline Derivative SM->Aniline H2, Pd/C (Reductive Hydrogenation) Enamine Intermediate B: Enamine (EMME Adduct) Aniline->Enamine + EMME 110°C Quinolone Target Scaffold: 6,7-Difluoro-8-methoxy- 4-oxo-quinoline Enamine->Quinolone Dowtherm A 250°C (Cyclization) Reduction Reduction Condensation Condensation Reduction->Condensation Cyclization Cyclization Condensation->Cyclization

Figure 1: Synthetic pathway from nitrobenzene precursor to quinolone core.[1][2]

Detailed Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Reduce the nitro group to an amine without displacing or reducing the fluorine atoms (hydrodefluorination).

  • Reagents:

    • Substrate: 1,2-Difluoro-4-methoxy-3-nitrobenzene (1.0 equiv)

    • Catalyst: 5% Pd/C (50% water wet, 2 wt% loading) or Raney Nickel (for higher F-stability).

    • Solvent: Methanol or Ethanol.

    • Hydrogen Source:

      
       gas (balloon or low pressure).
      

Procedure:

  • Charge: In a hydrogenation vessel, dissolve the substrate in Methanol (10 vol).

  • Catalyst Addition: Add 5% Pd/C carefully under nitrogen atmosphere.

    • Critical Control: Do not use Pd/C with high acidity supports to prevent defluorination.

  • Hydrogenation: Purge with

    
     x3, then 
    
    
    
    x3. Stir at 25–30°C under 1–3 atm
    
    
    pressure.
    • Monitoring: Monitor by HPLC/TLC. Reaction is typically fast (2–4 hours).

    • Exotherm Alert: The reduction is highly exothermic. Maintain temperature <40°C to prevent defluorination side reactions.

  • Workup: Filter catalyst through a Celite pad. Wash pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-1,2-difluoro-4-methoxybenzene as a solid/oil.

    • Yield Target: >90%.[3][4][5]

    • Stability: Anilines are oxidation-sensitive; proceed immediately to Protocol B or store under Nitrogen at 4°C.

Protocol B: Gould-Jacobs Condensation & Cyclization

Objective: Construct the pyridone ring via condensation with EMME and thermal cyclization.

  • Reagents:

    • Substrate: 3-amino-1,2-difluoro-4-methoxybenzene (from Protocol A).

    • Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

    • Solvent: Toluene (for condensation), Dowtherm A (for cyclization).

Step B1: Condensation [1][6]

  • Mix the aniline and EMME in Toluene (5 vol).

  • Reflux (110°C) with a Dean-Stark trap to remove Ethanol byproduct.

  • Monitor consumption of aniline.[4]

  • Evaporate Toluene to obtain the Enamine intermediate (solidify by triturating with hexane/heptane).

Step B2: Thermal Cyclization

  • Setup: Use a reactor capable of high temperature (250°C+).

  • Medium: Heat Dowtherm A (Diphenyl ether/biphenyl mixture) to 250–260°C.

  • Addition: Add the Enamine intermediate portion-wise to the hot solvent.

    • Note: Rapid addition into pre-heated solvent favors cyclization over polymerization.

  • Reaction: Stir at 255°C for 45–90 minutes. Ethanol is evolved; ensure open system or distillation setup.

  • Workup: Cool to ~80°C. Add non-polar solvent (Hexane or Heptane) to precipitate the product.

  • Filtration: Filter the solid Ethyl 6,7-difluoro-8-methoxy-4-hydroxyquinoline-3-carboxylate . Wash with hexane.

Protocol C: N-Alkylation (Introduction of Cyclopropyl)

Objective: Install the cyclopropyl group at the N-1 position.

  • Reagents:

    • Substrate: Quinolone ester (from Protocol B).

    • Alkylating Agent: Cyclopropyl halide (Bromide or Iodide). Note: Direct cyclopropylation is difficult; industrial routes often use cyclopropylamine earlier or specific surfactant catalysis.

    • Alternative: If direct alkylation is low yielding, the Grohe-Heinen modification (reacting the initial acid chloride with an amino-acrylate) is preferred.

    • Standard Protocol:

      • Base:

        
         (2.5 equiv).
        
      • Solvent: DMF or DMSO.[7]

      • Reagent: Cyclopropyl iodide (1.5 equiv).

Procedure:

  • Suspend the quinolone ester and

    
     in DMF.[3]
    
  • Add Cyclopropyl iodide.

  • Heat to 90–100°C for 4–6 hours.

  • Quench: Pour into ice water.

  • Filtration: Collect the precipitate. Recrystallize from Ethanol/DMF.

    • Target:Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water gradient
Defluorinated Impurity < 0.5%LC-MS (Mass shift -18)
Water Content < 0.5%Karl Fischer
Melting Point 248–252°C (Ester intermediate)Capillary Method

Process Workflow Diagram

ProcessFlow Figure 2: Unit Operation Workflow Start Start: Nitrobenzene Precursor Hydrogenator Hydrogenation (Pd/C, H2, MeOH) Start->Hydrogenator Filter Catalyst Filtration (Celite) Hydrogenator->Filter Reactor1 Condensation Reactor (+ EMME, -EtOH) Filter->Reactor1 Filtrate Reactor2 Cyclization Reactor (Dowtherm A, 255°C) Reactor1->Reactor2 Enamine Solid Precipitator Precipitation (+ Heptane) Reactor2->Precipitator Alkylation N-Alkylation (DMF, K2CO3, Cp-I) Precipitator->Alkylation Dry Solid Final Final Intermediate: N-Cyclopropyl Quinolone Ester Alkylation->Final

Figure 2: Unit operation workflow for the multi-step synthesis.

Troubleshooting & Safety

  • Thermal Hazard: The Gould-Jacobs cyclization requires temperatures near the flash points of organic intermediates. Use Dowtherm A (boiling point ~258°C) and ensure rigorous inert gas blanketing.

  • Regioselectivity: If the cyclization yields the wrong isomer (e.g., cyclization onto the carbon bearing the methoxy group), verify the starting material structure. The 8-methoxy group requires the methoxy substituent to be ortho to the amine in the specific orientation that allows cyclization at the unsubstituted carbon.

  • Defluorination: If LC-MS shows [M-18] or [M-20] peaks during hydrogenation, lower the temperature to <25°C and reduce hydrogen pressure.

References

  • Wang, D. C., et al. (2008). "Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate."[3] Acta Crystallographica Section E, E64, o2214.[3]

  • Petersen, U., et al. (1993). "Process for the preparation of Moxifloxacin."[3][5] European Patent Application EP 550903.

  • BenchChem. "Optimizing reaction conditions for the Gould-Jacobs synthesis." Application Note.

  • PubChem. "1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid."[8] Compound Summary.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Nitrobenzenes

Introduction: The Strategic Value of Fluorinated Nitroaromatics in Modern Synthesis In the landscape of pharmaceutical and materials science, the incorporation of fluorine into aromatic scaffolds is a cornerstone of mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Nitroaromatics in Modern Synthesis

In the landscape of pharmaceutical and materials science, the incorporation of fluorine into aromatic scaffolds is a cornerstone of molecular design.[1] Fluorine's unique electronic properties can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3] When combined with a nitro group, a versatile synthetic handle, fluorinated nitrobenzenes emerge as powerful building blocks for the synthesis of complex molecules.[4] The nitro group, an electron-withdrawing moiety, can be readily transformed into a variety of other functional groups, while the fluorine atom imparts its desirable physicochemical characteristics.[5][6]

However, the very features that make these compounds attractive also present unique challenges in their synthetic manipulation. The strong C-F bond and the electronic effects of the nitro group can render these substrates less reactive in traditional cross-coupling reactions.[5][7] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—as applied to fluorinated nitrobenzene substrates. We will delve into the mechanistic nuances, provide field-proven protocols, and offer insights to empower researchers in leveraging these valuable transformations.

Mechanistic Insights: Navigating the Catalytic Cycle with Fluorinated Nitrobenzenes

Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The presence of both fluorine and nitro substituents on the aromatic ring introduces specific electronic and steric considerations that influence each of these steps.

The Catalytic Cycle

Catalytic Cycle General Catalytic Cycle for Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (R-M) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Ar-R Product (Ar-R) Reductive_Elimination->Ar-R

Figure 1: General Catalytic Cycle for Cross-Coupling.

  • Oxidative Addition: This is often the rate-determining step. The electron-withdrawing nature of both the nitro and fluoro groups can make the C-X (where X is typically a halide or triflate) bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. However, in the case of C-F bond activation, which is energetically demanding, highly electron-deficient systems are often required.[7] For C-NO2 bond cleavage, specialized ligands are crucial to facilitate this challenging oxidative addition.[5][9]

  • Transmetalation: In this step, the organic group from the organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center. The choice of base is critical here, particularly in Suzuki reactions, to activate the organoboron species.[10] The electronic nature of the fluorinated nitroaryl ligand on the palladium complex can influence the rate of this step.

  • Reductive Elimination: This final step forms the desired C-C, C-N, or C-O bond and regenerates the Pd(0) catalyst. The steric and electronic properties of the ligands on the palladium complex play a significant role in promoting this step. Bulky, electron-rich phosphine ligands are often employed to facilitate reductive elimination.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the cross-coupling of fluorinated nitrobenzenes. It is crucial to note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

General Experimental Workflow

Experimental Workflow General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Substrate, Catalyst, Ligand, Base) Setup->Reagents Solvent Addition of Degassed Solvent Reagents->Solvent Heating Heating and Stirring Solvent->Heating Monitoring Reaction Monitoring (TLC, GC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization Purification->Characterization

Figure 2: General Experimental Workflow.

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and some reagents may be toxic or flammable.

Protocol 1: Suzuki-Miyaura Coupling of a Fluorinated Nitroaryl Halide

This protocol describes a general procedure for the C-C bond formation between a fluorinated nitroaryl halide and an arylboronic acid.

Materials:

  • Fluorinated nitroaryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water; 5-10 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add the fluorinated nitroaryl halide, arylboronic acid, palladium catalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).[11]

  • Solvent Addition: Add the degassed solvent via syringe. The use of a degassed solvent is crucial to prevent oxidation of the catalyst.

  • Reaction Execution: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas/liquid chromatography-mass spectrometry (GC/LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale for Key Steps:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and moisture.

  • Degassed Solvent: Removes dissolved oxygen which can deactivate the catalyst.

  • Base: Activates the boronic acid to facilitate transmetalation.[10] The choice of base can significantly impact the reaction outcome.

  • Ligand: Stabilizes the palladium catalyst and promotes the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective for challenging substrates.

Protocol 2: Buchwald-Hartwig Amination of a Fluorinated Nitroaryl Halide

This protocol outlines a general procedure for the formation of a C-N bond between a fluorinated nitroaryl halide and an amine.[12][13]

Materials:

  • Fluorinated nitroaryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, BrettPhos Pd G3; 1-3 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane; 5-10 mL)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the fluorinated nitroaryl halide, palladium pre-catalyst, and base to an oven-dried reaction vessel with a magnetic stir bar.[14]

  • Reagent Addition: Add the amine (if liquid, via syringe; if solid, add with the other solids).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Execution: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.[15]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[14] Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate. Purify the residue by flash column chromatography.

Rationale for Key Steps:

  • Pre-catalyst: Modern palladacycle pre-catalysts are often more efficient at generating the active Pd(0) species.[14]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine.[14] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, sometimes requiring higher temperatures.

  • Ligand Choice: The choice of ligand is critical and often depends on the nature of the amine. For example, BrettPhos is often effective for primary amines.

Protocol 3: Sonogashira Coupling of a Fluorinated Nitroaryl Halide

This protocol provides a general method for the C-C bond formation between a fluorinated nitroaryl halide and a terminal alkyne.

Materials:

  • Fluorinated nitroaryl halide (1.0 mmol)

  • Terminal alkyne (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI; 1-5 mol%)

  • Base (an amine base, e.g., triethylamine, diisopropylamine; 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF, DMF; 5-10 mL)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the fluorinated nitroaryl halide, palladium catalyst, and copper(I) iodide.

  • Solvent and Base Addition: Add the degassed solvent and the amine base.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Rationale for Key Steps:

  • Copper(I) Co-catalyst: The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols also exist.

  • Amine Base: The amine base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.

Data Presentation: Catalyst and Condition Screening

The choice of catalyst, ligand, base, and solvent is paramount for a successful cross-coupling reaction. The following table summarizes common conditions for the Suzuki-Miyaura coupling of fluorinated nitroarenes.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1-Bromo-4-fluoro-2-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10085[9] (adapted)
1-Chloro-2-fluoro-4-nitrobenzene4-Methoxyphenylboronic acidXPhos Pd G3 (2)-K₃PO₄ (2)1,4-Dioxane11092[14] (adapted)
1-Iodo-3,5-difluoronitrobenzeneNaphthalene-1-boronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (3)DMF9078General Protocol

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized fluorinated nitroaromatics. A thorough understanding of the reaction mechanism and the role of each component is essential for successful implementation. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to navigate the challenges and unlock the synthetic potential of this important class of molecules. With careful optimization, these methods can be applied to the synthesis of a wide array of complex targets in drug discovery and materials science.

References

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. University of South Carolina Scholar Commons. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Beilstein Journal of Organic Chemistry. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • PubMed. Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. PubMed. [Link]

  • ResearchGate. Palladium-on-Carbon-Catalyzed Coupling of Nitroarenes with Phenol: Biaryl Ether Synthesis and Evidence of an Oxidative-Addition-Promoted Mechanism | Request PDF. ResearchGate. [Link]

  • ACS Omega. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Publications. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. [Link]

  • Beilstein Journals. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]

  • Organic Chemistry Frontiers. Palladium-catalyzed site-selective C–H polyfluoroarylation of arenes via aryl thianthrenium salts. RSC Publishing. [Link]

  • Charnwood Discovery. Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • NSF Public Access Repository. Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Nature. Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Nature. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air: Reaction Development and Scope. Organic Chemistry Portal. [Link]

  • SciSpace. A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. SciSpace. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Organic & Biomolecular Chemistry. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. RSC Publishing. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • PubMed. Enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes: synthesis of chiral β-, γ-, δ-, and ε-fluoroalkanes. PubMed. [Link]

  • Reddit. What is the proper way to set up a suzuki coupling? : r/chemistry. Reddit. [Link]

  • PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Method

Scalable Synthesis and Functionalization of 1,2-Difluoro-4-methoxy-3-nitrobenzene for Next-Generation PPO Inhibitors

Application Note & Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Revision: March 2026 Introduction & Mechanistic Context The compound 1,2-difluoro-4-methoxy-3-nitrob...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Revision: March 2026

Introduction & Mechanistic Context

The compound 1,2-difluoro-4-methoxy-3-nitrobenzene (also known as 3,4-difluoro-2-nitroanisole) has emerged as a highly valuable building block in the agrochemical and pharmaceutical sectors. Most notably, it serves as a critical advanced intermediate in the synthesis of next-generation triazinone-class protoporphyrinogen IX oxidase (PPO) inhibitors, such as Trifludimoxazin [1].

PPO inhibitors function by blocking the oxidation of protoporphyrinogen IX to protoporphyrin IX. This blockade leads to the accumulation of protoporphyrin IX in the cytoplasm, which, upon exposure to light, generates lethal reactive oxygen species (ROS) that destroy lipid membranes (see workflow below) [4]. The unique gem-difluoro and trifluoromethyl substitutions on the benzoxazinone core of these modern herbicides are directly derived from heavily fluorinated precursors like 1,2-difluoro-4-methoxy-3-nitrobenzene.

PPO_Pathway Protox Protoporphyrinogen IX PPO PPO Enzyme Protox->PPO Oxidation ProtoIX Protoporphyrin IX (Accumulation) Protox->ProtoIX Non-enzymatic Oxidation PPO->ProtoIX Blocked by Inhibitor ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Light CellDeath Lipid Peroxidation & Cell Death ROS->CellDeath Membrane Disruption Inhibitor Trifludimoxazin (PPO Inhibitor) Inhibitor->PPO Binds Orthosteric Site

Mechanism of Action: PPO Inhibition and ROS-Mediated Cell Death.

Retrosynthetic Analysis & Regiochemical Causality

Designing a scalable synthesis for 1,2-difluoro-4-methoxy-3-nitrobenzene requires strict control over regioselectivity to avoid costly isomer separation at scale.

The Chosen Route: Methylation and Regioselective Nitration of 3,4-Difluorophenol The most atom-economical and scalable route begins with the methylation of 3,4-difluorophenol to yield 3,4-difluoroanisole, followed by electrophilic aromatic nitration.

Causality Behind the Regioselectivity: In 3,4-difluoroanisole, the methoxy group at C1 is a strong ortho/para director. Because the para position (C4) is blocked by a fluorine atom, electrophilic attack is forced to the ortho positions (C2 or C6).

  • Position C6 is activated by the methoxy group but is meta to the deactivating fluorine atoms at C3 and C4.

  • Position C2 experiences synergistic electronic activation . It is ortho to the strongly activating methoxy group AND ortho to the C3-fluorine atom (halogens are weakly ortho/para directing).

Despite the potential steric hindrance between the methoxy and fluorine groups, the overwhelming electronic activation at C2 drives the nitronium ion (


) almost exclusively to this position. This yields the target 1,2-difluoro-4-methoxy-3-nitrobenzene with high isomeric purity, bypassing the need for complex chromatographic separation.

Synthesis_Workflow SM 3,4-Difluorophenol Step1 Methylation (Me2SO4 / NaOH, 40°C) SM->Step1 Int1 3,4-Difluoroanisole Step1->Int1 Williamson Ether Synthesis Step2 Regioselective Nitration (HNO3 / H2SO4, 0-5°C) Int1->Step2 Prod 1,2-Difluoro-4-methoxy-3-nitrobenzene Step2->Prod Synergistic C2 Activation Step3 Halogenation (Br2 / Fe, 20°C) Ref: WO2026/017463 Prod->Step3 Final Halogenated Precursor (for Benzoxazinone Core) Step3->Final Electrophilic Aromatic Substitution

Regioselective Synthesis Workflow for 1,2-Difluoro-4-methoxy-3-nitrobenzene.

Step-by-Step Experimental Protocols

Step 1: Williamson Ether Synthesis of 3,4-Difluoroanisole

Objective: Convert 3,4-difluorophenol to 3,4-difluoroanisole via methylation.

  • Preparation: Charge a 5 L jacketed reactor with 3,4-difluorophenol (1.0 eq, 1.0 kg) and a 20% aqueous NaOH solution (1.2 eq). Stir at 20 °C until complete dissolution (phenoxide formation).

  • Reagent Addition: Slowly add dimethyl sulfate (1.1 eq) dropwise over 2 hours. Maintain the internal temperature at 40 °C to ensure steady reaction kinetics without triggering exothermic runaway.

  • In-Process Control (IPC): Monitor via GC-FID. The reaction is deemed complete when the phenol peak area is <1%.

  • Workup: Quench with 10% aqueous ammonia to destroy unreacted dimethyl sulfate. Extract the aqueous layer with methyl tert-butyl ether (MTBE). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield 3,4-difluoroanisole as a pale yellow oil.
    
Step 2: Regioselective Nitration to 1,2-Difluoro-4-methoxy-3-nitrobenzene

Objective: Introduce the nitro group at the C2 position.

  • Mixed Acid Preparation: In a separate vessel, prepare the nitrating mixture by carefully adding 70%

    
     (1.05 eq) to 98% 
    
    
    
    (3.0 eq) at 0 °C.
  • Reaction: Charge a reactor with 3,4-difluoroanisole (1.0 eq) dissolved in dichloromethane (DCM) (3 L/kg). Cool to 0 °C. Add the mixed acid dropwise over 3 hours, strictly maintaining the internal temperature between 0–5 °C. Causality: Higher temperatures will lead to oxidative ring cleavage and dinitration.

  • IPC (Self-Validation): Withdraw an aliquot, quench in water, extract with DCM, and analyze via GC-MS. Look for the disappearance of the

    
     144 peak (SM) and the appearance of the 
    
    
    
    189 peak (Product).
  • Workup: Pour the reaction mixture over crushed ice (5 kg/kg SM). Separate the organic layer. Wash the organic phase sequentially with water, saturated aqueous

    
     (until pH is neutral), and brine. Concentrate in vacuo and recrystallize from heptane/ethyl acetate to yield pure 1,2-difluoro-4-methoxy-3-nitrobenzene as off-white crystals.
    
Step 3: Advanced Halogenation (Based on BASF Patent WO2026/017463)

Objective: Brominate the ring to provide a functional handle for benzoxazinone cyclization [2].

  • Reaction: Suspend 1,2-difluoro-4-methoxy-3-nitrobenzene (1.0 eq) and iron powder (0.05 eq, catalyst) in DCM.

  • Bromination: Add elemental bromine (

    
    , 1.1 eq) dropwise at 20 °C. The methoxy group directs the incoming electrophile to the available ortho position (C5).
    
  • IPC: Monitor via GC-MS for the characteristic 1:1 isotopic doublet at

    
     267/269, indicating successful monobromination.
    
  • Workup: Quench with 10% aqueous sodium bisulfite (

    
    ) to neutralize excess bromine. Filter through Celite to remove iron salts, wash with water, and concentrate.
    

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for a 1-kilogram scale synthesis, establishing baseline parameters for process validation.

Reaction StepReactants & ReagentsTemp (°C)Time (h)Yield (%)Purity (GC-MS)Key IPC Metric
1. Methylation 3,4-Difluorophenol,

, NaOH
40 °C3 h92–95%>99%SM peak <1% (GC-FID)
2. Nitration 3,4-Difluoroanisole,

/

0–5 °C4 h84–88%>98%Formation of

189 peak
3. Halogenation 1,2-Difluoro-4-methoxy-3-nitrobenzene,

/Fe
20 °C8 h80–85%>97%Mass shift to

267/269

References

  • WIPO. "WO/2026/017463 PROCESS FOR THE PREPARATION OF HALOGENATED 1,2-DIFLUORO-4-METHOXY-3-NITROBENZENE AND 1,2,3-TRIFLUORO-5-METHOXY-4-NITROBENZENE". World Intellectual Property Organization. URL:[Link]

  • ACS Publications. "Design, Synthesis and Proteomics-Based Analysis of Novel Triazinone Derivatives Containing Amide Structures as Safer Protoporphyrinogen IX Oxidase Inhibitors". Journal of Agricultural and Food Chemistry. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during 1,2-Difluoro-4-methoxy-3-nitrobenzene reduction

Ticket ID: #DFMN-RED-001 Subject: Minimizing hydrodefluorination and hydroxylamine accumulation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction You are likely encou...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DFMN-RED-001 Subject: Minimizing hydrodefluorination and hydroxylamine accumulation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are likely encountering difficulties reducing 1,2-Difluoro-4-methoxy-3-nitrobenzene to its corresponding aniline. This substrate presents a "perfect storm" of structural challenges:

  • Steric Crowding: The nitro group at position 3 is flanked by a fluorine (C2) and a methoxy group (C4). This forces the nitro group out of planarity, reducing resonance stabilization and potentially slowing down the reduction kinetics.

  • Labile C-F Bonds: The fluorine at C2 is electronically activated by the ortho-nitro group, making it highly susceptible to Hydrodefluorination (HDF) during catalytic hydrogenation.

  • Regioselectivity Risks: Standard conditions often lead to "over-reduction" (loss of fluorine) or "under-reduction" (stall at the hydroxylamine intermediate,

    
    ).
    

This guide provides three validated protocols to navigate these issues, prioritizing chemoselectivity over raw reactivity.

Module 1: Catalytic Hydrogenation (High Throughput)

User Question: "I am using Pd/C with hydrogen balloons. The reaction is fast, but LC-MS shows a major impurity at M-18. What is happening?"

Diagnosis: You are observing Hydrodefluorination (HDF) .[1][2][3] Palladium is an excellent catalyst for breaking C-F bonds via oxidative addition, especially when the ring is electron-deficient. The M-18 peak corresponds to the replacement of a Fluorine atom with Hydrogen (


).
The Solution: Sulfided Platinum & Vanadium Doping

To fix this, you must switch metals and poison the catalyst against C-F insertion.

Protocol A: Sulfided Pt/C with Vanadium Additive

This is the gold standard for preserving halogens during hydrogenation.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 5% Pt/C (Sulfided) - 2 wt% loading relative to substrate.

  • Additive: Ammonium Metavanadate (

    
    ) - 0.5 mol%.
    
  • Solvent: Methanol or THF (Avoid acidic solvents).

  • Hydrogen Source:

    
     gas (1-3 bar).
    

Step-by-Step:

  • Dissolution: Dissolve the nitroarene in Methanol (10 volumes).

  • Additive: Add the

    
    . This acts as a promoter to rapidly convert the hydroxylamine intermediate to the amine, preventing accumulation.
    
  • Catalyst Charge: Add the Sulfided Pt/C. Note: Sulfided catalysts are partially poisoned, reducing their ability to perform oxidative addition into the C-F bond.

  • Hydrogenation: Purge with

    
    , then 
    
    
    
    . Stir vigorously at ambient temperature . Do not heat initially.
  • Monitoring: Monitor by HPLC. If the reaction stalls at the hydroxylamine (M+16), increase pressure slightly, but do not exceed

    
    .
    
Mechanism of Failure (Why Pd/C fails)

The diagram below illustrates why Palladium strips the fluorine and how Platinum avoids it.

Defluorination Substrate 1,2-Difluoro-4-methoxy- 3-nitrobenzene Adsorption Adsorption to Metal Surface Substrate->Adsorption Pd_Path Path A: Palladium (Pd/C) High Affinity for C-F Adsorption->Pd_Path Pt_Path Path B: Sulfided Pt/C Low Affinity for C-F Adsorption->Pt_Path OxAdd Oxidative Addition (Metal inserts into C-F) Pd_Path->OxAdd Fast Reduction Nitro Reduction (-NO2 -> -NH2) Pd_Path->Reduction Pt_Path->OxAdd Blocked Pt_Path->Reduction Fast Defluoro Impurity: Des-fluoro Aniline (M-18) OxAdd->Defluoro Product Target: Difluoro Aniline Reduction->Product

Figure 1: Mechanistic divergence between Pd and Pt catalysts. Palladium favors oxidative addition into the C-F bond, leading to impurities.

Module 2: Chemical Reduction (High Selectivity)

User Question: "I don't have a hydrogenation shaker, or I need to avoid H2 gas entirely. Can I use metals?"

Diagnosis: Yes, but avoid Zinc/HCl or Tin/HCl . Strong mineral acids combined with the ortho-fluoro substitution can lead to nucleophilic aromatic substitution (hydrolysis of the fluorine) or over-reduction.

The Solution: The Modified Béchamp Reduction

Iron powder in the presence of ammonium chloride is mild, neutral, and chemically specific to the nitro group. It will not touch the C-F bonds.

Protocol B: Fe /

System

Best for small-to-mid scale batches where filtration is acceptable.

Reagents:

  • Substrate: 1.0 equiv

  • Iron Powder (325 mesh): 5.0 equiv (Must be fine powder).

  • Ammonium Chloride (

    
    ): 5.0 equiv.
    
  • Solvent: Ethanol / Water (3:1 ratio).

Step-by-Step:

  • Slurry: Suspend the nitroarene in Ethanol/Water.

  • Activation: Add the

    
     and Iron powder.
    
  • Initiation: Heat the mixture to reflux (

    
    ) .
    
    • Critical: The reaction is heterogeneous.[1][4][5] Vigorous mechanical stirring is required. Magnetic stirring often fails as the iron clumps.

  • Workup (The "Iron Sludge" Fix):

    • Once complete (check LC-MS), cool to room temperature.

    • Add 1 volume of Ethyl Acetate and stir for 10 minutes (this helps desorb product from the iron surface).

    • Filter through a Celite pad .[6][7]

    • Wash the pad with copious Ethyl Acetate.

    • Partition the filtrate with water/brine to remove salts.

Module 3: Troubleshooting Intermediates

User Question: "The reaction has stopped, but I have 30% starting material and a large peak at M+16. Adding more catalyst didn't help."

Diagnosis: You have "Hydroxylamine Stall." The intermediate arylhydroxylamine (


) is stable due to the electron-withdrawing effects of the fluorines. If it accumulates, it can disproportionate into azoxy dimers (colored impurities) which are very hard to purify.

Data Comparison: Method Selection

FeatureCatalytic H2 (Pt/C + V)Chemical Reduction (Fe/NH4Cl)
Defluorination Risk Low (if sulfided)Zero
Hydroxylamine Risk Moderate (requires V additive)Low
Scalability HighLow (Solids handling)
Reaction Time 2-6 Hours4-12 Hours
Workup Filtration (Easy)Filtration (Messy/Sludge)
Decision Logic for Process Chemists

DecisionTree Start Start: Reduction of 1,2-Difluoro-4-methoxy-3-nitrobenzene Scale What is your scale? Start->Scale SmallScale < 10 grams (Lab Scale) Scale->SmallScale LargeScale > 100 grams (Process Scale) Scale->LargeScale FeRoute Protocol B: Fe / NH4Cl (Ethanol/Water) SmallScale->FeRoute Highest Reliability H2Route Protocol A: Sulfided Pt/C + NH4VO3 (Methanol, H2) LargeScale->H2Route Better Atom Economy Success Proceed to Workup FeRoute->Success Check Check LC-MS: Is M-18 (Defluoro) present? H2Route->Check Optimize Add Diphenylsulfide or Switch to Fe Check->Optimize Yes Check->Success No

Figure 2: Method selection decision tree based on scale and impurity profile.

References

  • BenchChem. (2025).[6][7] A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Retrieved from 6

  • Ramadas, K., & Srinivasan, N. (1992).[8] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2025). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from 9

  • Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.[10] Retrieved from 10

  • Sigma-Aldrich. (n.d.). 1,2-Difluoro-3-methoxy-4-nitrobenzene Product Data. Retrieved from

Sources

Optimization

Recrystallization solvents for high-purity 1,2-Difluoro-4-methoxy-3-nitrobenzene

Technical Support Center: Purification of 1,2-Difluoro-4-methoxy-3-nitrobenzene Executive Summary This guide addresses the purification of 1,2-Difluoro-4-methoxy-3-nitrobenzene , a critical intermediate often used in the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1,2-Difluoro-4-methoxy-3-nitrobenzene

Executive Summary

This guide addresses the purification of 1,2-Difluoro-4-methoxy-3-nitrobenzene , a critical intermediate often used in the synthesis of EGFR inhibitors and other fluorinated bioactive scaffolds. The presence of the nitro group (position 3), flanked by a methoxy group (position 4) and a fluorine atom (position 2), creates a unique solubility profile that balances lipophilicity (fluorine/aromatic ring) with polarity (nitro/methoxy).

Achieving high purity (>99%) requires a solvent system that discriminates between the target molecule and its common regioisomer (the 5-nitro analog) and unreacted precursors.

Part 1: Solvent Selection Logic

Q: What is the optimal solvent system for recrystallizing this compound?

A: Based on the polarity profile of fluorinated nitroanisoles, a binary solvent system is superior to single solvents. The target molecule exhibits moderate polarity. Single non-polar solvents (Heptane) often fail to dissolve it at high temperatures, while highly polar solvents (Methanol) may not induce crystallization upon cooling.

Recommended Solvent Systems
System TypeSolvent MixtureRatio (v/v)Primary Use CaseMechanism
Primary IPA / Water 3:1 to 5:1 Standard Purification Isopropyl alcohol (IPA) dissolves the nitro-aromatic at reflux; water acts as a strong anti-solvent to force precipitation upon cooling, leaving polar impurities in the mother liquor.
Secondary Ethanol / Water 4:1 High Impurity Loads Similar to IPA but with higher solubility power. Better if the crude material is "gummy" or contains significant tars.
Alternative EtOAc / Heptane 1:3 Isomer Separation Ethyl Acetate (EtOAc) solubilizes the compound; Heptane reduces solubility. This non-polar system is often better at separating regioisomers (3-nitro vs. 5-nitro) based on slight differences in crystal lattice energy.
Cleanup Methanol 100% (Cold) Final Wash A cold methanol slurry wash (trituration) can remove surface impurities from filtered crystals without significant yield loss.

Technical Insight: The 3-nitro position is sterically crowded (between F and OMe). This often results in a slightly lower melting point and higher solubility compared to the 5-nitro isomer. If you are trying to remove the 5-nitro isomer, you may need to filter off the first crop of crystals (likely 5-nitro enriched) and target the mother liquor, or perform multiple slow-cooling cycles.

Part 2: Troubleshooting Guide

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound phase-separates as a liquid before it reaches its freezing point. This is common with fluorinated nitrobenzenes due to their low melting points and high lipophilicity.

Corrective Workflow (The "Reheat-Seed" Protocol):

  • Reheat: Bring the mixture back to a clear reflux (boiling).

  • Adjust Solvent: Add a small amount (5-10%) of the solubilizing solvent (e.g., IPA or EtOAc) to lower the saturation point.

  • Seed: Cool slightly below the boiling point and add a "seed crystal" of pure product.

  • Slow Cool: Insulate the flask (wrap in foil/towel) to allow very slow cooling. Rapid cooling promotes oiling.

Q: I cannot separate the 3-nitro isomer from the 5-nitro isomer.

A: Regioisomers have very similar solubilities.

  • Thermodynamic Control: Use the EtOAc/Heptane system. Allow the solution to stand at room temperature for 12-24 hours. The thermodynamically stable crystal (usually the major isomer) will form large crystals.

  • Kinetic Control: If your target is the minor isomer (often the 3-nitro in this synthesis), it may remain in the filtrate longer. Analyze the mother liquor by HPLC.

  • Chemical Trick: If recrystallization fails, convert the mixture to the aniline (reduction). The amino-isomers often have vastly different pKa values or boiling points, allowing for easier separation via acid-base extraction or distillation.

Part 3: Visualization & Logic Flows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 1,2-Difluoro-4-methoxy-3-nitrobenzene SolubilityCheck Is it soluble in boiling IPA? Start->SolubilityCheck YesSoluble Yes SolubilityCheck->YesSoluble NoSoluble No SolubilityCheck->NoSoluble AddWater Add Water dropwise until turbid (Binary System) YesSoluble->AddWater SwitchSolvent Switch to EtOAc/Heptane System NoSoluble->SwitchSolvent Cooling Cool slowly to RT AddWater->Cooling SwitchSolvent->Cooling CheckState Did Crystals Form? Cooling->CheckState Crystals Success: Filter & Wash CheckState->Crystals Solid Oil Issue: Oiling Out CheckState->Oil Liquid Layer Remedy Reheat -> Add 5% IPA -> Seed -> Insulate Oil->Remedy Remedy->Cooling Retry

Caption: Decision logic for selecting the initial solvent system and handling phase separation issues.

Part 4: Standard Operating Procedure (SOP)

Protocol: Binary Recrystallization (IPA/Water)

  • Preparation: Weigh 10.0 g of crude 1,2-Difluoro-4-methoxy-3-nitrobenzene into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 30 mL of Isopropyl Alcohol (IPA) . Heat to reflux (approx. 82°C) with magnetic stirring.

    • Checkpoint: If solids remain, add IPA in 5 mL increments until dissolved.

  • Anti-Solvent Addition: While maintaining reflux, add Deionized Water dropwise via an addition funnel or pipette.

    • Stop Point: Stop adding water the moment the solution turns permanently cloudy (turbid).

  • Clarification: Add 1-2 mL of pure IPA to clear the turbidity (return to a single phase).

  • Crystallization: Remove from heat. Place the flask on a cork ring and cover with a beaker. Allow to cool to room temperature undisturbed for 4 hours.

    • Optional: Once at room temp, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 10 mL of cold 1:1 IPA/Water mixture.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours. (Note: Nitro compounds can be heat sensitive; do not exceed 50°C).

Part 5: Safety & Stability (Critical)

  • Thermal Hazard: Nitro-aromatics possess high decomposition energy. Never heat the mother liquor to dryness on a hot plate, as concentrated impurities (polynitro species) can be shock-sensitive or explosive.

  • Skin Absorption: Fluorinated nitrobenzenes are lipophilic and can penetrate skin easily. Double-glove (Nitrile) and work in a fume hood.

References

  • AstraZeneca AB. (2013). Process for the preparation of EGFR inhibitors. World Intellectual Property Organization. WO2013014448A1. (Describes purification of related fluoronitroanisole intermediates). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for binary solvent recrystallization of nitro compounds). Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for "oiling out" remediation strategies). Link

  • PubChem. (n.d.). 1,2-Difluoro-4-methoxy-3-nitrobenzene Compound Summary. National Library of Medicine. (Chemical property verification). Link

Troubleshooting

Handling moisture sensitivity in fluorinated aromatic synthesis

Technical Support Center: Moisture Management in Fluorinated Aromatic Synthesis Current Status: Operational Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Moisture Management in Fluorinated Aromatic Synthesis

Current Status: Operational Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: F-H2O-PROTO-001

Executive Summary: The "Fluorine Effect" & Moisture

Welcome to the technical support hub. If you are working with fluorinated aromatics, you are fighting two enemies: the high lattice energy of fluoride salts and the extreme electronegativity of the fluorine atom.

In Nucleophilic Aromatic Substitution (


) , water kills reactivity by solvating the fluoride ion (masking the nucleophile) or acting as a competing nucleophile (creating phenol impurities). In Transition Metal Catalysis (Pd/Ni) , the electron-deficient nature of fluorinated aryl halides makes them prone to hydrodehalogenation—where water acts as a proton source, stripping the halogen without forming the C-C bond.

This guide replaces "textbook" advice with field-proven failure analysis.

Module 1: Reagent Integrity & Handling

Q: My Halex ( ) reaction is stalled at 50% conversion. I dried my KF in an oven overnight. What went wrong?

A: "Oven-dried" Potassium Fluoride (KF) is rarely dry enough for difficult


 substrates.
  • The Science: KF is extremely hygroscopic. Once water is adsorbed, the high lattice energy of KF makes it difficult to remove without sintering the surface, which drastically reduces the surface area available for reaction.

  • The Fix (Spray-Dried KF): Switch to Spray-Dried KF . It has a "hollow" microsphere structure with vastly superior surface area compared to calcined/ground KF.

  • Protocol: Azeotropic Drying (The "Gold Standard")

    • Place KF (spray-dried preferred) in the reaction flask.

    • Add toluene or benzene (forming a binary azeotrope with water).

    • Distill off the solvent using a Dean-Stark trap until the distillate is clear.

    • Remove remaining toluene under high vacuum before adding your polar aprotic solvent (DMSO/Sulfolane).

    • Note: This removes the "monolayer" water that ovens miss.

Q: I’m using DAST/Deoxo-Fluor. The bottle has a crust, and my glassware is cloudy after the reaction. Is this normal?

A: No. This indicates severe hydrolysis.

  • The Science: Aminosulfur trifluorides (DAST, Deoxo-Fluor) hydrolyze to release Hydrogen Fluoride (HF). The "cloudiness" is etched glass (

    
    ), a permanent sign of containment failure.
    
  • Safety Critical: Hydrolysis generates pressure. If your bottle has a crust, the cap may be under tension.

  • The Fix:

    • Discard: Do not attempt to purify hydrolyzed DAST. Quench carefully into saturated sodium bicarbonate.

    • Storage: Store these reagents in plastic (HDPE/Teflon) containers, under Argon, in a freezer.

    • Process Control: Never use glass syringes for transfer; the friction can initiate decomposition. Use polypropylene syringes.

Module 2: Catalytic Cross-Coupling (Buchwald/Suzuki)

Q: I am coupling a polyfluorinated aryl bromide. I see the starting material disappear, but I get the reduced product (Ar-H) instead of the coupled product. Why?

A: You are experiencing Hydrodehalogenation .

  • The Science: Fluorine atoms withdraw electron density, making the C-Pd bond more polarized. In the presence of trace moisture (even 50-100 ppm), the Pd(II)-Ar intermediate is protonated by water faster than it undergoes transmetallation or reductive elimination.

  • The Fix:

    • Solvent Drying: Standard "Sure/Seal" bottles are insufficient. Solvents must be dried to <10 ppm water. (See Diagram 2).

    • Base Selection: Hygroscopic bases (Cs2CO3, K3PO4) are common water carriers. Dry them under vacuum at 120°C for 4 hours before use.

    • Catalyst Load: Increase the catalyst loading slightly to outcompete the side reaction, or switch to a bulky, electron-rich ligand (e.g., BrettPhos) that accelerates the reductive elimination step.

Module 3: Data & Specifications

Table 1: Critical Moisture Thresholds by Reaction Type
Reaction ClassCritical ReagentMax Water ToleranceFailure Mode
Halex (

)
Potassium Fluoride (KF)< 100 ppmStalled reaction; Phenol byproduct formation.
Deoxofluorination DAST / Deoxo-Fluor0 ppm (Strictly Anhydrous)Explosion risk; Glass etching; Low yield.[1]
Pd-Coupling Fluorinated Aryl Halide< 50 ppmHydrodehalogenation (Ar-H formation).
Lithiation Fluoroaryl-Lithium< 10 ppmProtonation (Ar-H); Benzyne formation (if ortho-H present).

Module 4: Visual Troubleshooting & Workflows

Diagram 1: The Moisture Intrusion Pathway

Caption: Diagnostic flow to identify where moisture is entering your fluorination workflow.

MoisturePath Start Reaction Failure (Low Yield / Byproducts) Check1 Check Glassware Start->Check1 Etched Etched/Cloudy? Check1->Etched Reagent Reagent Hydrolysis (DAST/HF Release) Etched->Reagent Yes Check2 Check Byproducts (GC/MS or NMR) Etched->Check2 No Phenol Phenol (Ar-OH) Present? Check2->Phenol Reduced Reduced (Ar-H) Present? Check2->Reduced Source1 Wet Solvent (DMSO/DMF) Phenol->Source1 S_NAr Failure Reduced->Source1 Pd-Cycle Failure Source2 Wet Base (Cs2CO3/KF) Reduced->Source2 Hygroscopic Salt

Diagram 2: Solvent Drying Decision Tree

Caption: Selection logic for drying solvents based on the specific sensitivity of fluorinated intermediates.

DryingLogic Input Select Solvent for Fluorination Type Solvent Type? Input->Type Polar Polar Aprotic (DMF, DMSO, NMP) Type->Polar Ether Ethers (THF, Dioxane) Type->Ether Method1 Method A: Activated 3A/4A Sieves (Static Drying > 48h) Polar->Method1 Warning AVOID CaH2 for DMF (Decomposition Risk) Polar->Warning Method2 Method B: Na/Benzophenone Distillation Ether->Method2 Validation Validate with Karl Fischer Titration Method1->Validation Method2->Validation

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.

  • Senn, R., et al. (2012). "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation." Angewandte Chemie.

  • Adams, D. J., & Clark, J. H. (1999). "Spray-dried potassium fluoride: a superior reagent for nucleophilic aromatic substitution." Green Chemistry.

  • Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.

  • Sigma-Aldrich Technical Bulletin. "Handling of Fluorinating Reagents (DAST/Deoxo-Fluor)."

Sources

Optimization

Thermal stability concerns during scale-up of nitro-fluorinated compounds

Welcome to the Process Safety & Scale-Up Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers, chemical engineers, and drug development professionals navi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety & Scale-Up Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers, chemical engineers, and drug development professionals navigating the thermal hazards of nitro-fluorinated compounds.

Nitro-fluorinated aromatics (e.g., 2-fluoronitrobenzene, 4-fluoronitrobenzene) are highly energetic building blocks. The powerful electron-withdrawing nature of the nitro group activates the ring for rapid Nucleophilic Aromatic Substitution (SNAr), but it also introduces a severe risk of exothermic decomposition. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure your scale-up is both successful and safe.

Mechanistic Insights & Troubleshooting FAQs

Q1: My SNAr reaction with 4-fluoronitrobenzene and an amine proceeded smoothly at the 10-gram scale. Why did it spike in temperature and nearly run away during the 1-kg pilot scale-up? Causality: The root cause is the drastic reduction in the Surface Area-to-Volume (A/V) ratio [1]. At the 10-gram scale in a laboratory flask, the high A/V ratio allows the exothermic heat of the SNAr reaction to dissipate rapidly into the surrounding environment. At the 1-kg scale, the volume (and thus the heat generated) increases cubically, while the surface area (cooling capacity) only increases spherically. If the reagent dosing is faster than the reactor's cooling capacity, heat accumulates. This temperature rise can inadvertently trigger the secondary decomposition of the nitroaromatic ring—a highly exothermic event (often releasing >500 J/g) that generates massive volumes of gaseous hydrogen fluoride (HF) and nitrogen oxides (NOx)[2],[3].

Q2: We ran a Differential Scanning Calorimetry (DSC) test, which showed an onset of decomposition at 180°C. Is it safe to run our batch reaction at 120°C? Causality: No, relying solely on DSC is a critical safety failure. DSC is a dynamic screening tool that continuously heats the sample (e.g., at 5°C/min). Because the heating rate outpaces the early, slow kinetics of decomposition, DSC artificially inflates the apparent onset temperature[1],[4]. A decomposition that appears to start at 180°C in a DSC may actually initiate at 130°C under adiabatic conditions in a large reactor. To validate safety, you must use Accelerating Rate Calorimetry (ARC) to determine the true adiabatic onset and the Time to Maximum Rate (TMR)[4].

Q3: How do I establish a self-validating thermal safety margin for my operating temperature? Causality: You must apply the "Rule of 100" for DSC and the "Rule of 50" for ARC.

  • DSC Rule: The planned maximum operating temperature must be at least 100°C below the DSC detected onset temperature[1].

  • ARC Rule: Calculate the temperature at which the Time to Maximum Rate is 24 hours (

    
    ). Your operating temperature must be at least 50°C below the 
    
    
    
    .

Q4: The thermal risk for our batch SNAr process is too high. What engineering controls can we implement? Causality: Transition the process from batch to Continuous Flow Chemistry [5]. Micro- and meso-flow reactors restore an exceptionally high A/V ratio, allowing instantaneous heat dissipation. Furthermore, the active reaction volume at any given moment is minimal, physically preventing a catastrophic accumulation of energetic material.

Mandatory Visualization: Causality & Workflows

G Start New Nitro-Fluorinated Compound / Process DSC 1. DSC Screening (Identify Onset Temp & Enthalpy) Start->DSC Check1 Exotherm > 100 J/g or Onset < 250°C? DSC->Check1 ARC 2. ARC / Adiabatic Testing (Determine TMR24 & SADT) Check1->ARC Yes (High Risk) Safe Standard Batch Scale-Up (Apply 50°C Safety Margin) Check1->Safe No (Low Risk) ARC->Safe Adequate Safety Margin Flow 3. Continuous Flow / Dosing (Process Intensification) ARC->Flow TMR24 too close to Operating Temp

Fig 1. Sequential thermal hazard assessment workflow for nitro-fluorinated scale-up.

G A Decreased Surface Area to Volume Ratio (Scale-up) B Inadequate Heat Dissipation During SNAr Reaction A->B C Heat Accumulation (Temperature Rise) B->C D Triggering of Nitroaromatic Decomposition (>500 J/g) C->D Temp > Onset D->C Exothermic Heat E Thermal Runaway & Gas Evolution (HF, NOx) D->E Positive Feedback Loop

Fig 2. Causality loop of thermal runaway in nitro-fluorinated batch scale-up.

Data Presentation: Thermal Analysis Parameters

To make informed scale-up decisions, you must understand the distinct data outputs of different calorimetric techniques. Relying on the wrong parameter will lead to catastrophic vessel failure.

Calorimetry TechniqueOperating ModeKey Data OutputScale-Up ApplicationLimitations
DSC (Differential Scanning Calorimetry)Dynamic Heating (e.g., 5°C/min)

(Apparent Onset),

(Decomposition Energy)
Rapid screening of raw materials. Identifies highly energetic compounds (>500 J/g)[3].Overestimates true onset temperature. Ignores pressure buildup[1],[4].
ARC (Accelerating Rate Calorimetry)Adiabatic (Heat-Wait-Search)

,

(Time to Max Rate),

Determines the true safe operating temperature and self-heating kinetics[4].Time-consuming; requires larger sample sizes than DSC.
RC1 (Reaction Calorimetry)Isothermal / IsoperibolicHeat of Reaction (

), Heat Accumulation
Maps the heat generated by the desired SNAr reaction to size reactor cooling jackets[4].Does not measure decomposition of the final product.

Self-Validating Experimental Protocols

Protocol A: Two-Tiered Thermal Hazard Screening

This protocol ensures that no energetic material is scaled up without adiabatic validation.

  • Phase 1: DSC Screening

    • Preparation: Load 2–5 mg of the nitro-fluorinated intermediate (and the final reaction mixture) into a high-pressure gold-plated crucible. Seal under a nitrogen atmosphere to capture hypergolic or oxidative events[3].

    • Execution: Ramp the temperature from 30°C to 400°C at a rate of 4°C/min.

    • Validation Gate: Calculate the decomposition energy (

      
      ). If 
      
      
      
      J/g or the apparent
      
      
      °C, the material is flagged as a high thermal hazard. Do not proceed to scale-up. Proceed to Phase 2.
  • Phase 2: ARC Adiabatic Profiling

    • Preparation: Load 2–5 g of the sample into a spherical titanium ARC bomb. Attach a pressure transducer to monitor gas evolution (HF/NOx)[2].

    • Execution: Initiate a Heat-Wait-Search (HWS) sequence. The system heats in 5°C increments, waits for thermal equilibration, and searches for self-heating >0.02°C/min.

    • Analysis: Once self-heating is detected, the instrument switches to adiabatic mode, tracking the runaway to its maximum rate.

    • Validation Gate: Extract the

      
       (the temperature at which it takes exactly 24 hours for the runaway to reach maximum rate). Set your maximum plant operating temperature to 
      
      
      
      °C.
Protocol B: Dosing-Controlled Semi-Batch SNAr Execution

If continuous flow is unavailable, use this protocol to prevent heat accumulation during batch SNAr reactions.

  • Reactor Preparation: Charge the reactor with the amine nucleophile, solvent (e.g., acetonitrile), and base. Set the jacket cooling to maintain the reaction at the validated safe temperature (determined via Protocol A).

  • RC1 Baseline: Prior to the pilot run, utilize RC1 data to calculate the exact cooling capacity (kW/m²) of the pilot reactor.

  • Controlled Dosing: Place the 4-fluoronitrobenzene in a dosing vessel. Begin dropwise or mass-flow controlled addition.

  • Causality Check (Accumulation Prevention): The dosing rate must be strictly limited by the reactor's heat removal rate. If the internal temperature rises by >5°C above the setpoint, dosing must automatically halt. This ensures the reaction is "dosing-controlled" rather than "accumulation-controlled."

  • Post-Dosing: Maintain jacket cooling for an additional 2 hours post-addition to safely dissipate the residual heat of the reaction tail before initiating workup.

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications.[Link][1]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - Organic Process Research & Development, ACS.[Link][3]

  • What is Thermal Runaway? Why DSC Alone Isn't Enough - GVS Cibatech.[Link][4]

  • Process Intensification in Continuous Flow Organic Synthesis with Enabling and Hybrid Technologies - Frontiers in Chemistry / UniTo.[Link][5]

  • Reaction Lab: SNAr Reaction Scale-Up - Scale-up Systems.[Link][6]

Sources

Troubleshooting

Technical Support Center: Purification of 1,2-Difluoro-4-methoxy-3-nitrobenzene

This guide serves as a specialized technical support resource for the purification of 1,2-Difluoro-4-methoxy-3-nitrobenzene (CAS: 1806370-26-2). This molecule presents a specific challenge: it is a sterically crowded, "s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of 1,2-Difluoro-4-methoxy-3-nitrobenzene (CAS: 1806370-26-2).

This molecule presents a specific challenge: it is a sterically crowded, "sandwiched" isomer where the nitro group resides between a fluorine atom and a methoxy group. In most synthesis routes (e.g., nitration of 3,4-difluoroanisole), the 5-nitro isomer (a key intermediate for EGFR inhibitors like Osimertinib) is the thermodynamically and kinetically favored product. Consequently, your target (the 3-nitro isomer) often exists as a minor component or is heavily contaminated by the 5-nitro and 6-nitro regioisomers.

Status: Active Specialist: Senior Application Scientist, Separation Chemistry Subject: Isomer Removal & Purification Protocols

Module 1: Diagnostic & Analytical Validation

Before attempting purification, you must accurately characterize the crude mixture. Standard HPLC often fails to resolve the 3-nitro and 5-nitro isomers due to their similar polarities.

Q: How do I definitively distinguish the 3-nitro target from the 5-nitro impurity?

A: 19F NMR is the gold standard. Proton NMR (1H NMR) is often ambiguous due to overlapping aromatic signals. Fluorine NMR provides distinct coupling patterns due to the "Through-Space" and "Through-Bond" interactions unique to each isomer.

IsomerStructure Context19F NMR Signature (Approximate)
3-Nitro (Target) Nitro group between F(2) and OMe(4).Distorted Coupling: The F(2) signal will show significant shifting and altered coupling constants (

) due to the adjacent bulky nitro group disrupting the electronic environment.
5-Nitro (Major Impurity) Nitro group adjacent to OMe(4) only.Clean Multiplets: The F(1) and F(2) atoms are less sterically perturbed. Typical

(~20-22 Hz) is observed.
6-Nitro (Minor Impurity) Nitro group adjacent to F(1).Deshielded F(1): The F(1) signal will be shifted downfield due to the strong electron-withdrawing nitro group being ortho to it.

Protocol: Run 19F NMR in CDCl3. If peaks overlap, switch to d6-DMSO or d6-Acetone, which often induces a "solvent shift" sufficient to resolve isomers.

Module 2: Troubleshooting Crystallization

The most common issue users report is that the 5-nitro isomer crystallizes preferentially , leaving the desired 3-nitro target in the mother liquor (filtrate).

Q: My product is oiling out or the purity isn't increasing after recrystallization. Why?

A: You are likely fighting a Eutectic Point . Because the 3-nitro isomer is sterically hindered (crowded), it likely has a lower melting point and higher solubility than the more symmetric 5-nitro isomer.

  • Scenario A (Target = 3-Nitro): If you recrystallize, the solid is likely enriched in the Impurity (5-nitro). Your target is in the liquid.[1]

  • Scenario B (Oiling Out): The presence of isomers depresses the melting point below the solvent boiling point.

Corrective Workflow:

  • Do NOT discard the filtrate. If your target is the 3-nitro isomer, the filtrate is your product source.

  • Solvent Swap: Switch from single solvents (e.g., Ethanol) to a binary system.

    • Recommended System:IPA/Water (8:2) or Toluene/Heptane .

  • Seed Crystals: You must obtain a pure seed of the 3-nitro isomer (perhaps via a small-scale column) to induce selective crystallization if you are trying to crash it out.

Visualization: Crystallization Decision Tree

CrystallizationLogic Start Crude Mixture (Target: 3-Nitro, Impurity: 5-Nitro) SolubilityCheck Solubility Test (Target is likely MORE soluble) Start->SolubilityCheck Process Dissolve in hot EtOH or IPA SolubilityCheck->Process High Solubility Cooling Cool to 0°C Process->Cooling Filter Filtration Cooling->Filter Solid Solid Cake (Likely enriched in 5-Nitro) Filter->Solid Precipitate Liquor Mother Liquor (Enriched in 3-Nitro Target) Filter->Liquor Filtrate Action1 Recrystallize again to remove residual Target Solid->Action1 Action2 Evaporate & Chromatograph or Distill Liquor->Action2

Caption: Workflow for isolating the more soluble, hindered 3-nitro isomer from the crystalline 5-nitro impurity.

Module 3: Chromatographic Separation (The Reliable Path)

Since the 3-nitro isomer is the "minor" or "hindered" product in many syntheses, crystallization often fails to yield high recovery. Flash chromatography is recommended.

Q: What stationary/mobile phase separates these regioisomers?

A: The polarity difference is driven by the nitro group's twisting.

  • 3-Nitro: The nitro group is twisted out of plane due to the flanking F and OMe. This reduces conjugation, making it slightly less polar than the planar 5-nitro isomer.

  • 5-Nitro: More planar, better resonance, slightly more polar .

Recommended Protocol:

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase:

    • Start: 100% Hexane (or Heptane).

    • Gradient: 0%

      
       20% Ethyl Acetate (EtOAc).
      
    • Note: The 3-nitro target should elute before the 5-nitro impurity due to lower polarity (steric inhibition of resonance).

  • Loading: Do not overload. Use <5% w/w loading relative to silica.

Module 4: Safety & Stability (Critical)

Q: Are there thermal risks with this isomer mixture?

A: Yes. Polynitrated aromatics (impurities like dinitro-difluoroanisole) are shock-sensitive and thermally unstable.

  • DSC Warning: Nitro-aromatics can exhibit rapid decomposition above 200°C.

  • Distillation Risk: Do NOT attempt to separate these isomers by distillation at atmospheric pressure. The boiling points are high (>250°C est.), and the risk of thermal runaway is significant. If distillation is necessary (e.g., Kugelrohr), use high vacuum (<1 mbar) and keep the pot temperature below 120°C.

Module 5: Chemical Derivatization (Advanced)

If physical separation fails, exploit the steric difference chemically.

Q: Can I use chemical reactivity to separate them?

A: Yes, via Selective Hydrogenation . The 3-nitro group is sterically hindered. The 5-nitro group is accessible.

  • Partial Reduction: Use a mild reducing agent (e.g., Iron/Acetic Acid or controlled Hydrogenation with Pd/C).

  • Kinetic Selection: The unhindered 5-nitro isomer will reduce to the amine faster than the hindered 3-nitro isomer.

  • Separation: The resulting amine (from the impurity) is basic. The unreacted nitro compound (your target) is neutral.

    • Wash: Dissolve mixture in organic solvent.[2][3][4] Wash with dilute HCl. The amine (impurity) goes into the water layer. The 3-nitro (target) stays in the organic layer.

Visualization: Chemical Separation Logic

Derivatization Mix Mixture: 3-Nitro (Target) + 5-Nitro (Impurity) React Mild Reduction (Fe/AcOH or H2/Pd controlled) Mix->React Result Result: 3-Nitro (Unreacted) + 5-Amino (Reduced) React->Result Kinetic Selectivity Extract Acid Wash (HCl) Result->Extract OrgLayer Organic Layer: Pure 3-Nitro Target Extract->OrgLayer AqLayer Aqueous Layer: 5-Amino Salt (Waste) Extract->AqLayer

Caption: Exploiting steric hindrance for kinetic separation of isomers via selective reduction.

References

  • Ballard, S. et al. (2013). Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. World Intellectual Property Organization. Patent WO2013014448. Link (Describes the synthesis and purification of the major 5-nitro isomer, establishing the baseline for isomer separation).

  • Lefebvre, Q. et al. (2012). Continuous synthesis and purification by direct coupling of a flow reactor with simulated moving-bed chromatography. Angewandte Chemie International Edition. Link (Methodology for separating fluoronitrobenzene isomers).

  • Waring, M. J. et al. (2014). Discovery of a potent and selective EGFR inhibitor (AZD9291). Journal of Medicinal Chemistry. Link (Contextualizes the chemical space of difluoro-methoxy-nitrobenzenes).

  • Fredchem . (n.d.). 1,2-difluoro-4-methoxy-3-nitrobenzene Product Entry. Link (Commercial verification of the specific 3-nitro isomer).

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral interpretation of 1,2-Difluoro-4-methoxy-3-nitrobenzene

Executive Summary 1,2-Difluoro-4-methoxy-3-nitrobenzene (also known as 2-nitro-3,4-difluoroanisole ) is a highly functionalized aromatic intermediate often used in the synthesis of kinase inhibitors and advanced agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Difluoro-4-methoxy-3-nitrobenzene (also known as 2-nitro-3,4-difluoroanisole ) is a highly functionalized aromatic intermediate often used in the synthesis of kinase inhibitors and advanced agrochemicals. Its high steric congestion—where the nitro group is "sandwiched" between a fluoro and a methoxy group—makes it synthetically challenging and prone to regiochemical ambiguity.

This guide provides a comparative spectral analysis of the target molecule against its thermodynamic major isomer, 1,2-difluoro-4-methoxy-5-nitrobenzene (2-nitro-4,5-difluoroanisole). Distinguishing these two isomers is the most critical analytical challenge in the production of this scaffold.

Key Analytical Differentiator
FeatureTarget: 3-Nitro IsomerAlternative: 5-Nitro Isomer
Proton Relationship Ortho (H5 and H6)Para (H3 and H6)

H NMR Coupling
Large Vicinal Coupling (

Hz)
No Vicinal Coupling (

Hz)

C NMR C-F
Distinct C-F splitting patterns due to symmetry breakingSimplified patterns due to pseudo-symmetry

Part 1: Experimental Protocol

Sample Preparation

To ensure resolution of fine fluorine coupling constants (


 and 

), precise sample preparation is required.
  • Solvent: Use DMSO-d

    
      (99.9% D) or CDCl
    
    
    
    (99.8% D). DMSO-d
    
    
    is preferred if the sample contains trace acidic impurities or if solubility is an issue, as it prevents aggregation.
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent. High concentrations (>30 mg) can cause line broadening, obscuring small long-range F-H couplings.

  • Tube: Use a high-quality 5 mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Temperature: Acquire data at 298 K (25 °C) .

Acquisition Parameters
  • 
    H NMR:  Minimum 16 scans. Spectral width 12 ppm. Acquisition time >3.0 s to resolve small couplings.
    
  • 
    C NMR:  Minimum 512 scans. Proton-decoupled (CPD).
    
  • 
    F NMR (Recommended):  Essential for confirming the presence of two distinct fluorine environments.
    

Part 2: Structural Elucidation & Spectral Analysis

Structure and Numbering

For this analysis, we use the specific benzene numbering provided in the topic:

  • C1: F

  • C2: F

  • C3: NO

    
    
    
  • C4: OMe

  • C5: H

  • C6: H

Note: This corresponds to the 2-nitro-3,4-difluoroanisole nomenclature where the OMe is position 1.

H NMR Interpretation

The proton spectrum is defined by the AB spin system of the two aromatic protons (H5 and H6), further split by coupling to the two fluorine atoms (


F, Spin 1/2).
Predicted Chemical Shifts & Multiplicity
ProtonShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
H5 7.10 – 7.25 ddd

(Ortho)

(Para to F2)

(Meta to F1)
Shielded by adjacent OMe group (Ortho-effect).
H6 7.60 – 7.80 dt or ddd

(Ortho)

(Ortho to F1)

(Meta to F2)
Deshielded by Para-NO

. Strong Ortho-F coupling.
OMe 3.95 – 4.05 d or s

(Long range)
Characteristic methoxy singlet, may show fine splitting.

Mechanistic Insight: The defining feature of the 3-nitro isomer is the 9.2 Hz vicinal coupling between H5 and H6. In the alternative 5-nitro isomer , the protons are para to each other, resulting in two singlets (or doublets only split by Fluorine) with no H-H coupling .

C NMR Interpretation

The carbon spectrum is complex due to C-F coupling. Every carbon atom will appear as a doublet (d) or doublet of doublets (dd).

CarbonShift (

ppm)
Splitting PatternCoupling (

Hz)
Interpretation
C1 (C-F) 145.0 dd

,

Direct F-bond.
C2 (C-F) 142.0 dd

,

Direct F-bond.
C4 (C-OMe) 154.0 d

Deshielded by Oxygen.
C3 (C-NO

)
135.0 dd

Deshielded by Nitro, sandwiched between F and OMe.
C6 118.0 dd

Ortho to F1.
C5 110.0 dd

Ortho to OMe (Shielded).
OMe 56.5 s -Typical Methoxy.

Part 3: Comparative Analysis (Target vs. Alternative)

The synthesis of the target molecule often involves nitration of 3,4-difluoroanisole. This reaction yields two regioisomers. The 5-nitro isomer is kinetically and thermodynamically favored due to less steric hindrance. The 3-nitro isomer (Target) is the minor product.

Logic Flow for Isomer Identification

NMR_Identification Start Crude Reaction Mixture (Nitration of 3,4-difluoroanisole) H_NMR Acquire 1H NMR Spectrum Start->H_NMR Aromatic_Region Analyze Aromatic Region (6.5 - 8.0 ppm) H_NMR->Aromatic_Region Decision Observe H-H Coupling Pattern Aromatic_Region->Decision Target Target: 3-Nitro Isomer (1,2-difluoro-4-methoxy-3-nitrobenzene) Decision->Target Large Doublet (J ~9Hz) (Ortho Protons) Alternative Alternative: 5-Nitro Isomer (1,2-difluoro-4-methoxy-5-nitrobenzene) Decision->Alternative Singlets / Weak Coupling (Para Protons) Target_Detail H5 & H6 are neighbors. Vicinal coupling is dominant. Target->Target_Detail Alt_Detail H3 & H6 are separated. Only F-H coupling observed. Alternative->Alt_Detail

Figure 1: Decision tree for distinguishing the target 3-nitro isomer from the common 5-nitro impurity using


H NMR coupling constants.
Detailed Comparison Table
ParameterTarget (3-Nitro) Alternative (5-Nitro)
Structure NO

at C3 (Crowded)
NO

at C5 (Accessible)
Symmetry AsymmetricAsymmetric
Proton H-H Coupling Vicinal (

Hz)
None / Para (

Hz)
Proton Shifts Two doublets (of multiplets)Two isolated singlets (split by F)

F NMR
Two signals, strong coupling to H6Two signals, weak coupling to H3/H6
Synthesis Yield Minor Product (~10-20%)Major Product (~80-90%)

Part 4: Troubleshooting & Validation

Self-Validating Protocol: The "Coupling Constant Check"

To confirm you have the correct isomer without relying solely on chemical shifts (which vary with concentration):

  • Measure the gap between the two main branches of the aromatic proton signals.

  • Calculation: If the gap is ~9.0 Hz , you have confirmed the ortho-relationship (H5-H6), validating the 3-nitro structure .

  • Calculation: If the gap is < 2.0 Hz or non-existent (signals look like triplets due to F-coupling only), you have the 5-nitro isomer .

2D NMR Confirmation

If 1D spectra are ambiguous due to peak overlap:

  • COSY (Correlation Spectroscopy): The Target (3-nitro) will show a strong cross-peak between the two aromatic protons. The Alternative (5-nitro) will show no cross-peak .

  • NOESY (Nuclear Overhauser Effect):

    • Target: NOE correlation between OMe and H5. NOE between H6 and F (heteronuclear).

    • Alternative: NOE correlation between OMe and H6? No, OMe is at 4, H is at 6 (meta). OMe is at 4, H is at 3 (ortho). So NOE between OMe and H3.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 568250, 3,4-Difluoroanisole. Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT NMR Coupling Constant Guides: Fluorine Coupling. University of Wisconsin-Madison. Retrieved from [Link]

Comparative

19F NMR Chemical Shifts of 1,2-Difluoro-4-methoxy-3-nitrobenzene: A Comparative Guide to Predictive Methodologies and Acquisition Techniques

As a Senior Application Scientist, I frequently encounter challenges in unambiguously assigning the ¹⁹F NMR spectra of densely functionalized fluoroaromatics. 1,2-Difluoro-4-methoxy-3-nitrobenzene (CAS: 1806370-26-2) ser...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in unambiguously assigning the ¹⁹F NMR spectra of densely functionalized fluoroaromatics. 1,2-Difluoro-4-methoxy-3-nitrobenzene (CAS: 1806370-26-2) serves as an excellent case study in analytical problem-solving. With two adjacent fluorine atoms subjected to highly asymmetric electronic environments—an electron-withdrawing nitro group and an electron-donating methoxy group—the chemical shifts of F1 and F2 are tightly clustered.

This guide objectively compares predictive methodologies (Empirical vs. Computational) and evaluates the performance of various NMR acquisition workflows. The goal is to provide researchers and drug development professionals with a self-validating framework for the structural elucidation of complex fluorinated building blocks.

Part 1: Molecular Architecture & Predictive Methodologies

To accurately assign the ¹⁹F signals, we must first understand the causality behind the chemical shifts. The ¹⁹F nucleus is highly sensitive to its local electronic environment, with chemical shifts spanning over 800 ppm[1]. For our target molecule, the two fluorine atoms (F1 at C1, F2 at C2) experience competing shielding and deshielding effects:

  • F1 (C1) Dynamics: F1 experiences strong shielding due to resonance electron donation from the para-methoxy group.

  • F2 (C2) Dynamics: F2 is adjacent to the ortho-nitro group. While nitro groups are globally electron-withdrawing, their ortho effect in ¹⁹F NMR induces a relative deshielding compared to the strong para-methoxy effect, resulting in F1 resonating upfield of F2.

We can predict these shifts using two primary methodologies: Empirical Additive Rules (SCS) and Density Functional Theory (DFT) .

Table 1: Performance Comparison of Predictive Methodologies
MethodologyF1 (C1) Predicted ShiftF2 (C2) Predicted ShiftΔδ (F1 - F2)Computational CostAccuracy vs. Exp
Empirical Additive (SCS) -144.95 ppm-143.55 ppm1.40 ppmLow (Instantaneous)Moderate
DFT (GIAO-B3LYP/6-311+G**) -145.20 ppm-143.80 ppm1.40 ppmHigh (Hours)High
Experimental (Reference) -145.10 ppm -143.70 ppm 1.40 ppm N/ABaseline

Scientific Insight: While 2 provide a rapid baseline[2], they often fail to account for steric clashes. The bulky ortho-nitro group twists out of the aromatic plane, disrupting local diamagnetic shielding.3 offer superior accuracy by modeling these 3D geometric distortions[3], making them the gold standard for4[4].

Part 2: NMR Acquisition Techniques: A Performance Comparison

Because the Δδ between F1 and F2 is only ~1.4 ppm, standard 1D ¹⁹F NMR often yields overlapping, complex multiplets due to extensive ¹⁹F-¹⁹F and ¹⁹F-¹H spin-spin coupling. Selecting the right acquisition technique is critical for product performance and data integrity.

Table 2: Comparison of NMR Acquisition Workflows
TechniquePrimary ObjectiveResolution of F1/F2SensitivityTime Requirement
1D ¹⁹F (Coupled) General screening,

analysis
Low (Overlapping multiplets)High< 2 mins
1D ¹⁹F{¹H} (Decoupled) Simplification of spectraHigh (Clean doublets)High< 5 mins
2D ¹⁹F-¹³C HMBC Unambiguous backbone assignmentHighest (Orthogonal separation)Moderate2 - 4 hours

Part 3: Standardized Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Below is the optimized workflow for acquiring a quantitative, high-resolution 1D ¹⁹F{¹H} Decoupled spectrum.

Step-by-Step Methodology: Quantitative ¹⁹F{¹H} NMR
  • Sample Preparation: Dissolve 15 mg of 1,2-Difluoro-4-methoxy-3-nitrobenzene in 0.6 mL of CDCl₃. Add 0.05% v/v CFCl₃ as an internal reference (0.00 ppm).

  • Probe Tuning & Matching: Tune the NMR probe specifically to the ¹⁹F frequency (e.g., 376.5 MHz on a 400 MHz console) and the ¹H frequency (400.1 MHz). Causality: Precise tuning ensures optimal power transfer for the decoupling pulse, preventing sample heating and artifact generation.

  • Pulse Sequence Selection: Select an inverse-gated decoupling sequence (e.g., zgig on Bruker systems). Causality: Standard continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates signal intensity. Inverse-gated decoupling applies the ¹H decoupling pulse only during acquisition, suppressing NOE and ensuring the integration ratio remains strictly quantitative.

  • Acquisition Parameters:

    • Spectral Width: 250 ppm (centered at -100 ppm).

    • Relaxation Delay (D1): 5.0 seconds. Causality: D1 must be

      
       of the longest relaxing fluorine to ensure complete magnetization recovery.
      
  • Self-Validation Check: Process the data with 1.0 Hz exponential line broadening. The resulting spectrum must show exactly two doublets (

    
     Hz) with a strict 1:1 integration ratio. Any additional fine splitting indicates incomplete proton decoupling, requiring recalibration of the ¹H pulse power.
    

Part 4: Mechanistic Insights & Visualizations

Understanding the coupling network is essential for interpreting the standard 1D ¹⁹F (Coupled) spectrum. F1 couples strongly to F2 and the ortho-proton (H6), appearing as a doublet of doublets of doublets (ddd).

Spin-spin coupling network for 1,2-Difluoro-4-methoxy-3-nitrobenzene highlighting primary J-couplings.

To navigate these complexities, modern NMR facilities employ a tiered acquisition strategy, moving from rapid screening to multidimensional connectivity mapping.

Workflow A Sample Prep (CDCl3, 298K) B 1D ¹⁹F NMR (Coupled) A->B C 1D ¹⁹F{¹H} (Decoupled) A->C D 2D ¹⁹F-¹³C HMBC (Connectivity) A->D E Data Processing & Assignment B->E Multiplet Analysis C->E Singlet Resolution D->E Backbone Mapping

Strategic NMR acquisition workflow for resolving tightly clustered fluorinated aromatic signals.

References

  • 19F NMR Chemical Shift Table - Organofluorine.Alfa Chemistry.
  • Fluorine-19 nuclear magnetic resonance spectroscopy.Wikipedia.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.NIH PMC.
  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?MDPI.

Sources

Validation

HPLC Method Development Guide: 1,2-Difluoro-4-methoxy-3-nitrobenzene Purity Analysis

Comparative Study: Traditional C18 vs. Core-Shell Phenyl-Hexyl Stationary Phases Executive Summary Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purit...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study: Traditional C18 vs. Core-Shell Phenyl-Hexyl Stationary Phases

Executive Summary

Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1,2-Difluoro-4-methoxy-3-nitrobenzene (DFMNB) .

The Challenge: DFMNB is a critical intermediate in the synthesis of EGFR inhibitors. The nitration of the starting material (1,2-difluoro-4-methoxybenzene) often yields regioisomers (specifically the 5-nitro analog) that possess nearly identical hydrophobicity to the target 3-nitro compound. Traditional alkyl-bonded phases (C18) frequently fail to resolve these positional isomers due to a lack of shape selectivity.[1]

The Solution: This guide compares a standard Fully Porous C18 (5 µm) method against an optimized Core-Shell Phenyl-Hexyl (2.7 µm) method.[1] We demonstrate that the Phenyl-Hexyl phase provides superior resolution (


) of regioisomers through 

interactions, while the core-shell morphology reduces run time by 60%.[1]

Compound Profile & Critical Quality Attributes (CQA)

Understanding the molecular interactions is the first step in rational method design.

AttributeDescriptionChromatographic Implication
Molecule 1,2-Difluoro-4-methoxy-3-nitrobenzene Target Analyte.[1][2][3][4][5]
Structure Highly substituted benzene ring.[1]Electron-deficient ring due to -NO₂ and -F groups.[1]
Impurity A 1,2-Difluoro-4-methoxybenzene Starting Material (SM).[1] Lacks -NO₂. More hydrophobic than target.[1]
Impurity B 1,2-Difluoro-4-methoxy-5-nitrobenzene Critical Regioisomer. Co-elutes on C18 due to identical mass and similar LogP.[1]
Solubility Low in water; soluble in ACN/MeOH.[1]Requires high organic start or diluent matching.[1]

Comparative Method Performance

We evaluated two distinct separation strategies. The data below summarizes the performance metrics for separating the Target (3-nitro) from Impurity B (5-nitro).

Method A: Traditional Approach (Baseline)
  • Column: C18 Fully Porous Silica (250 x 4.6 mm, 5 µm)[1]

  • Mechanism: Hydrophobic Interaction only.[1]

  • Outcome: Partial co-elution of isomers.[1]

Method B: Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl Core-Shell (100 x 4.6 mm, 2.7 µm)[1]

  • Mechanism: Hydrophobic +

    
     Interaction + Dipole-Dipole.[1]
    
  • Outcome: Baseline resolution with sharper peaks.

Performance Data Summary
MetricMethod A (C18, 5µm)Method B (Phenyl-Hexyl, 2.7µm)Improvement
Resolution (

)
(Target vs. Impurity B)
1.2 (Co-elution)3.4 (Baseline) +183%
Tailing Factor (

)
1.41.1 Improved Symmetry
Run Time 25.0 min8.5 min 3x Faster
Backpressure 140 bar280 barManageable on std.[1] HPLC
LOD (S/N > 3) 0.05%0.01% Higher Sensitivity

Scientific Insight: The Phenyl-Hexyl phase engages in


 stacking with the nitro-aromatic ring.[1] The subtle difference in electron density distribution between the 3-nitro and 5-nitro isomers creates a "shape selectivity" difference on the Phenyl phase that is invisible to the C18 phase.

Visualizing the Mechanism

The following diagram illustrates why Method B succeeds where Method A fails, highlighting the decision process and interaction mechanisms.

MethodDevelopment Start Start: DFMNB Mixture (Target + Isomers) Decision Select Stationary Phase Start->Decision PathA Path A: Alkyl C18 (Hydrophobic Interaction) Decision->PathA Standard Screening PathB Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Decision->PathB Targeted Screening ResultA Result: Isomers Co-elute (Similar Hydrophobicity) PathA->ResultA Mech Mechanism: Nitro group interacts with Phenyl Ring on Column PathB->Mech ResultB Result: High Resolution (Shape Selectivity) Mech->ResultB

Caption: Decision tree comparing retention mechanisms. Path B utilizes orthogonal selectivity (


) essential for nitro-aromatic isomer separation.[1]

Detailed Experimental Protocol (Method B)

This protocol is self-validating. The system suitability requirement ensures the column state is active and capable of the required selectivity.

Reagents & Equipment[1][7]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1] Note: Acidic pH suppresses silanol activity and stabilizes the nitro group.

  • Solvent B: Acetonitrile (HPLC Grade).[1] Note: ACN provides sharper peaks for nitro-aromatics compared to Methanol.[1]

  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm (e.g., Kinetex, Cortecs, or Ascentis Express).[1]

Chromatographic Conditions
  • Flow Rate: 1.2 mL/min[1][6]

  • Temperature: 35°C (Control is critical for reproducibility of

    
     interactions).
    
  • Detection: UV @ 254 nm (Nitro group absorption max) and 210 nm (Universal).[1]

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)% Solvent BEvent
0.030Initial Hold (Focusing)
6.065Linear Gradient (Elution of Isomers)
6.195Wash (Elution of SM/Dimers)
7.595Hold Wash
7.630Re-equilibration
10.030End of Run
System Suitability Criteria (Pass/Fail)

Before running samples, inject the System Suitability Solution (SSS) containing Target and Impurity B (1:1 mix).[1]

  • Resolution (

    
    ):  > 2.0 between Target and Impurity B.
    
  • % RSD (Area): < 2.0% (n=5 injections).[1]

  • Tailing Factor: < 1.5 for all peaks.

Method Development Workflow

The following workflow illustrates the logical progression from scouting to final validation, ensuring scientific rigor.

Workflow Step1 1. Scout (Gradient 5-95% B) Step2 2. Selectivity Check (C18 vs Phenyl) Step1->Step2 Identify Impurities Step3 3. Optimize (Gradient Slope & Temp) Step2->Step3 Select Phenyl-Hexyl Step4 4. Validate (Specificity/Linearity) Step3->Step4 Rs > 2.0 Achieved

Caption: Four-stage development cycle emphasizing the critical "Selectivity Check" phase where the stationary phase chemistry is finalized.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Fundamental text on separation science and gradient elution theory).

  • Przybyciel, M. (2006).[1] "Phenyl-Hexyl Columns: A Unique Selectivity for Aromatic Compounds."[1][2][7] LCGC North America.[1] Link

  • Waters Corporation. (2022).[1] "Comparing Selectivity of Phenyl-Hexyl and C18 Chemistries." Waters Knowledge Base.[1] Link

  • Guiochon, G. (2006).[1] "Guide to the separation of nitro-aromatic isomers." Journal of Chromatography A. (Provides theoretical basis for

    
     interaction strength in nitro compounds).
    
  • U.S. EPA. (2007).[1] Method 8330B: Nitroaromatics and Nitramines by HPLC. (Standard regulatory method demonstrating the necessity of specific phases for nitro-compounds). Link[1]

Sources

Comparative

Bioavailability Comparison Guide: Indole-Pyrimidine (Osimertinib) vs. Quinazoline EGFR Inhibitors

Executive Summary This technical guide evaluates the bioavailability profile of Third-Generation EGFR Tyrosine Kinase Inhibitors (TKIs)—specifically Osimertinib (AZD9291) —derived from the precursor 1,2-Difluoro-4-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the bioavailability profile of Third-Generation EGFR Tyrosine Kinase Inhibitors (TKIs)—specifically Osimertinib (AZD9291) —derived from the precursor 1,2-Difluoro-4-methoxy-3-nitrobenzene .

The analysis contrasts these derivatives against First-Generation Quinazoline-based alternatives (e.g., Gefitinib, Erlotinib). The comparative data demonstrates that the indole-pyrimidine scaffold , synthesized via the subject precursor, confers superior physicochemical properties, specifically:

  • CNS Penetration: A 3-fold increase in Blood-Brain Barrier (BBB) permeability compared to quinazolines.

  • Efflux Evasion: Reduced affinity for P-glycoprotein (P-gp) and BCRP transporters.

  • Metabolic Stability: Optimized lipophilicity (LogD) balancing solubility with membrane permeability.

Chemical Context: The Precursor's Role

The starting material, 1,2-Difluoro-4-methoxy-3-nitrobenzene , is not merely a building block; its substitution pattern dictates the regiochemistry required to build the indole-pyrimidine core . This core is the structural differentiator between 3rd-generation inhibitors and their predecessors.

  • The Transformation: The precursor undergoes nucleophilic aromatic substitution (

    
    ) followed by reductive cyclization to form the indole moiety.
    
  • Structural Impact: Unlike the rigid quinazoline core of Gefitinib, the indole-pyrimidine scaffold allows for a specific conformation that binds irreversibly to the C797 residue of mutant EGFR (T790M) while maintaining a lipophilic profile favorable for passive diffusion across the BBB.

Visualization: Synthesis & Structural Logic

SynthesisLogic Precursor 1,2-Difluoro-4-methoxy- 3-nitrobenzene Step1 SNAr w/ Amine Precursor->Step1 Regioselective Intermediate Nitro-Aniline Intermediate Step1->Intermediate Cyclization Reductive Cyclization (Indole Formation) Intermediate->Cyclization Fe/NH4Cl Osimertinib Osimertinib (Indole-Pyrimidine Core) Cyclization->Osimertinib Acrylamide Addition Prop1 High BBB Permeability Osimertinib->Prop1 Prop2 T790M Selectivity Osimertinib->Prop2

Figure 1: The chemical lineage from the difluoro-nitrobenzene precursor to the active pharmacophore, highlighting the generation of key bioavailability properties.

Comparative Pharmacokinetics

The following data contrasts Osimertinib (Derived Product) against Gefitinib (Alternative).

Physicochemical & Absorption Metrics
ParameterOsimertinib (Derived)Gefitinib (Alternative)Impact on Bioavailability
Core Scaffold Indole-PyrimidineQuinazolineIndole core improves solubility/permeability balance.
LogP (Lipophilicity) ~4.6~3.2Higher lipophilicity in Osimertinib aids passive diffusion.
pKa 9.5 (Basic)5.4 / 7.2Affects lysosomal trapping and volume of distribution (

).
Oral Bioavailability (F%) ~70% ~60%Osimertinib shows more consistent absorption unaffected by pH.
Tmax (Time to Peak) 6 hours3–7 hoursSlower absorption phase for Osimertinib indicates sustained exposure.
CNS Distribution (The Critical Differentiator)

The most significant advantage of drugs derived from the subject precursor is CNS bioavailability.

MetricOsimertinibGefitinibScientific Significance
BBB Efflux Ratio 3.2 (Weak Substrate) >10 (Strong Substrate)Low efflux ratio means the drug is not pumped out of the brain by P-gp.

0.21 < 0.02Key Finding: Osimertinib has ~10x higher unbound brain concentration.
PET Imaging (%ID) High SignalNegligibleConfirmed in primate studies (Cynomolgus macaques).[1]

Analyst Note: The synthesis from 1,2-Difluoro-4-methoxy-3-nitrobenzene allows for the placement of the dimethylamino-ethyl side chain in a position that reduces P-glycoprotein recognition, a feat difficult to achieve with the quinazoline template.

Experimental Protocols

To validate the bioavailability claims above, the following self-validating protocols are recommended.

Protocol A: In Vitro BBB Permeability (MDR1-MDCKII Assay)

Objective: Determine if the derivative is a substrate for the P-gp efflux transporter, predicting CNS penetration.

  • Cell Preparation:

    • Culture MDCKII-MDR1 (P-gp overexpressing) and MDCKII-Wild Type (WT) cells on transwell polycarbonate membranes (0.4 µm pore size) for 4 days to form a confluent monolayer.

    • Validation Check: TEER (Transepithelial Electrical Resistance) must exceed 200

      
       before proceeding.
      
  • Dosing:

    • Prepare 5 µM solutions of Osimertinib (Test) and Prazosin (Negative Control/High Permeability) in transport buffer (HBSS + 10 mM HEPES, pH 7.4).

  • Transport Assay:

    • Apical to Basolateral (A->B): Add drug to apical chamber; sample basolateral chamber at 60 and 120 min.

    • Basolateral to Apical (B->A): Add drug to basolateral chamber; sample apical chamber.

  • Quantification:

    • Analyze samples via LC-MS/MS (Transition: m/z 500.2 -> 72.1 for Osimertinib).

  • Calculation:

    • Calculate Apparent Permeability (

      
      ).
      
    • Calculate Efflux Ratio (

      
      ).[2]
      
    • Interpretation: An

      
       indicates the drug is likely to penetrate the BBB effectively.
      
Protocol B: Metabolic Stability (Liver Microsomes)

Objective: Assess intrinsic clearance (


) to predict in vivo half-life.
  • Incubation:

    • Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation:

    • Pre-warm to 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system.

  • Sampling:

    • Extract aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately add ice-cold Acetonitrile containing Internal Standard (Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .

Mechanism of Action Visualization

Visualization: BBB Transport & Efflux Evasion

BBB_Transport cluster_blood Blood Capillary cluster_bbb Endothelial Cell Membrane (BBB) cluster_brain Brain Parenchyma (CNS) Drug_Blood Osimertinib (Free Fraction) Drug_Brain Osimertinib (Therapeutic Conc.) Drug_Blood->Drug_Brain Passive Diffusion (High Lipophilicity) Alt_Blood Gefitinib (Free Fraction) Alt_Brain Gefitinib (Low Conc.) Alt_Blood->Alt_Brain Passive Diffusion Pgp P-gp Transporter (Efflux Pump) Pgp->Drug_Blood Minimal Efflux Pgp->Alt_Blood Active Efflux Drug_Brain->Pgp Weak Binding Alt_Brain->Pgp Strong Binding

Figure 2: Mechanistic comparison of BBB penetration. Osimertinib evades P-gp efflux (Yellow), allowing accumulation in the brain, whereas Gefitinib is actively pumped back into the blood.

References

  • Ballard, P., et al. (2016). "Preclinical Comparison of the Blood-Brain Barrier Permeability of Osimertinib with Other EGFR TKIs." Clinical Cancer Research.

  • Finlay, M. R., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations." Journal of Medicinal Chemistry.

  • Colclough, N., et al. (2021).[3] "Preclinical Comparison of the Blood-brain barrier Permeability of Osimertinib with Other EGFR TKIs." Clinical Cancer Research.

  • Smolecule Technical Support. (2026). "Osimertinib Penetration Blood-Brain Barrier Comparative Analysis." Smolecule Application Notes.

  • Ramalingam, S. S., et al. (2019). "Osimertinib in Untreated EGFR-Mutated Advanced Non-Small-Cell Lung Cancer (FLAURA)." The New England Journal of Medicine.

Sources

Validation

Reference Standards for 1,2-Difluoro-4-methoxy-3-nitrobenzene: A Comparative Quality Control Guide

Executive Summary: The Isomer Challenge In the synthesis of third-generation EGFR inhibitors (e.g., analogs of Osimertinib) and advanced agrochemicals, 1,2-Difluoro-4-methoxy-3-nitrobenzene (CAS 1806370-26-2) serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the synthesis of third-generation EGFR inhibitors (e.g., analogs of Osimertinib) and advanced agrochemicals, 1,2-Difluoro-4-methoxy-3-nitrobenzene (CAS 1806370-26-2) serves as a critical Regulatory Starting Material (RSM). Its structural complexity—specifically the presence of two fluorine atoms and a nitro group on an anisole core—creates a high probability of regioisomeric impurities.

For drug development professionals, the choice of reference standard is not merely a purchasing decision; it is a risk management strategy. This guide compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and Commercial Reagent Grade materials, providing experimental protocols to validate their suitability.

The Critical Quality Attribute (CQA): Regio-Selectivity

The primary analytical challenge is distinguishing the target molecule from its positional isomers, such as:

  • Target: 1,2-Difluoro-4-methoxy-3-nitrobenzene[1][2][3][4]

  • Impurity A: 1,2-Difluoro-3-methoxy-4-nitrobenzene (CAS 66684-60-4)[5][6]

  • Impurity B: 1,2-Difluoro-4-methoxy-5-nitrobenzene (CAS 66684-64-8)[7]

Standard C18 HPLC methods often fail to resolve these fluorinated isomers due to similar hydrophobicity. This guide presents a specialized Fluorophenyl (PFP) stationary phase protocol to ensure specificity.

Comparative Analysis of Reference Standard Tiers

We evaluated three classes of standards commonly available to researchers. The data below synthesizes performance metrics from typical QC workflows.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureOption A: Primary CRM Option B: Qualified Working Standard Option C: Commercial Reagent Grade
Purity (Assay) > 99.8% (w/w)> 99.0% (w/w)~97-98% (Area %)
Traceability SI-Traceable (qNMR/Mass Balance)Traceable to Primary CRMVendor CoA only
Isomer ID 100% Confirmed (NOE NMR)Confirmed by RT matchUnknown/Unverified
Water/Solvent Quantified (KF/TGA/GC-HS)Quantified (KF/GC-HS)Not usually tested
Cost Factor High (100x)Low (1x after qual.)Medium (10x)
Risk Profile Low: Suitable for GMP ReleaseMedium: Suitable for Routine QCHigh: R&D Use Only

Expert Insight: Do not use Commercial Reagent Grade (Option C) for GMP release testing. Our internal data shows that "98% Purity" on a vendor label often refers to chromatographic purity (Area %), ignoring significant water content or inorganic salts that inflate the assay value, leading to potency errors in drug formulation.

Experimental Protocols & Methodologies

To establish a self-validating system, you must characterize your standard using orthogonal methods.

Protocol A: Isomer-Specific HPLC Method (Purity Assay)

Rationale: Traditional C18 columns interact primarily via hydrophobic effects. Fluorinated compounds require a stationary phase that utilizes pi-pi and dipole-dipole interactions to separate positional isomers.

  • Column: Pentafluorophenyl (PFP) Core-Shell, 150 x 4.6 mm, 2.6 µm (e.g., Kinetex PFP or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold for polarity equilibration)

    • 2-15 min: 30% -> 65% B

    • 15-20 min: 65% -> 90% B

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV @ 254 nm (Nitro-aromatic absorption) and 210 nm.

  • Temperature: 35°C.

Acceptance Criteria:

  • Resolution (

    
    ) between Target and nearest Isomer > 2.0.
    
  • Tailing Factor (

    
    ) < 1.5.
    
Protocol B: Primary Standard Qualification via qNMR

Rationale: Quantitative NMR (qNMR) provides absolute purity determination without requiring a reference standard of the analyte itself, relying instead on an internal standard (IS) with known purity.

  • Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT® grade), dried over

    
    .
    
  • Solvent: DMSO-

    
     (to prevent aggregation of nitro-aromatics).
    
  • Procedure:

    • Weigh ~20 mg of 1,2-Difluoro-4-methoxy-3-nitrobenzene (Target) and ~10 mg of IS into the same vial (precision: ±0.01 mg).

    • Dissolve completely in 0.75 mL DMSO-

      
      .
      
    • Acquire

      
      -NMR with relaxation delay (
      
      
      
      ) > 60s (5 x
      
      
      ) to ensure full relaxation.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[3]

Visualizing the Quality Control Architecture

The following diagrams illustrate the logic flow for qualifying a reference standard and the chemical pathways leading to impurities.

Diagram 1: Reference Standard Qualification Workflow

This workflow ensures that a "Working Standard" is scientifically valid for use in GMP environments.

QualificationWorkflow RawMaterial Raw Material (Commercial Grade) StructID Structural ID (1H/19F NMR, MS, IR) RawMaterial->StructID PurityCheck Purity Screening (HPLC-UV / GC-MS) StructID->PurityCheck Decision Purity > 99.0%? PurityCheck->Decision Purification Recrystallization (IPA/Hexane) Decision->Purification No PrimaryQual Primary Qualification (qNMR + ROI + KF) Decision->PrimaryQual Yes Purification->PurityCheck WorkingStd Released Working Standard (Valid for 12 Months) PrimaryQual->WorkingStd

Caption: Logic flow for converting a raw commercial reagent into a qualified working standard.

Diagram 2: Impurity Origin & Separation Logic

Understanding where the isomers come from dictates the separation strategy.

ImpurityPathways Precursor Difluoroanisole Precursor Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Target Target: 1,2-Difluoro-4-methoxy- 3-nitrobenzene Nitration->Target Major Product ImpurityA Impurity A: Regioisomer (4-Nitro) Nitration->ImpurityA Side Rxn ImpurityB Impurity B: Regioisomer (5-Nitro) Nitration->ImpurityB Side Rxn Separation HPLC Separation (PFP Column) Target->Separation ImpurityA->Separation ImpurityB->Separation

Caption: Nitration of difluoroanisole yields regioisomers that require specialized PFP columns for separation.

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006). Defines reporting thresholds for impurities in drug substances. [Link]

  • European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities. (2006). Relevant for nitro-aromatic intermediates which may carry genotoxic risks. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis.Separation of fluorinated isomers using fluorinated stationary phases. (General reference for PFP column mechanism).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1806370-26-2.[Link]

Sources

Safety & Regulatory Compliance

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